Ethyl 3-amino-6-chloropyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-amino-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWETQREORXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS 1352200-86-2): Properties, Synthesis, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of Ethyl 3-amino-6-chloropyridine-2-carboxylate, CAS 1352200-86-2. This highly functionalized pyridine derivative serves as a critical and versatile building block in modern medicinal chemistry and organic synthesis. Its strategic placement of amino, chloro, and ethyl ester functional groups offers multiple reaction pathways for the construction of complex molecular architectures. Notably, its classification as a "Protein Degrader Building Block" positions it as a key intermediate in the development of novel therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs)[1]. This guide details its physicochemical properties, outlines a representative synthetic strategy, discusses its chemical reactivity, and covers essential safety and handling protocols for laboratory use.
Core Molecular Characteristics and Physicochemical Properties
This compound is a substituted pyridine characterized by a unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, ester) groups. This electronic profile dictates its reactivity and utility in synthetic applications.
Caption: Chemical Structure of this compound.
The core properties of this compound are summarized below. It is important to note that while some data, such as molecular formula and weight, are definitive, other parameters like solubility are inferred from structurally related analogs due to a lack of specific experimental data in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 1352200-86-2 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1] |
| Typical Purity | ≥95% - 97% | [1][3] |
| Appearance | White to off-white solid (inferred) | [4][5] |
| Solubility | Expected to be soluble in organic solvents (DCM, Chloroform, DMSO) with limited water solubility. | [4] |
| Storage Conditions | Store at room temperature or 2-8°C under inert gas, in a dry, tightly sealed container. | [1][5][6] |
Synthesis Strategy and Chemical Reactivity
While a specific, peer-reviewed synthesis for CAS 1352200-86-2 is not prominently documented, a logical and efficient synthetic route can be devised based on established principles of pyridine chemistry. The primary challenge in synthesizing this molecule is achieving the correct regiochemistry of the three distinct substituents on the pyridine ring.
A plausible approach involves a multi-step sequence starting from a commercially available, appropriately substituted pyridine precursor. The following workflow illustrates a representative strategy.
Caption: Representative synthetic workflow for the target compound.
Causality in Experimental Design
-
Step 1: Esterification: The initial step involves converting the carboxylic acid to its ethyl ester. A classic Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) is chosen for its cost-effectiveness and simplicity. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.
-
Step 2: Selective Amination: This is the critical regioselective step. The chlorine atom at the 6-position is more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the one at the 2-position, which is sterically hindered by the adjacent ester group. Reacting the intermediate with a source of ammonia under controlled conditions allows for the selective replacement of the C6-chloro substituent with an amino group.
Representative Synthetic Protocol
This protocol is a representative example based on established chemical principles and should be optimized for specific laboratory conditions.
-
Esterification:
-
To a solution of 2,6-dichloropyridine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,6-dichloropyridine-3-carboxylate.
-
-
Selective Amination:
-
Dissolve the crude ester from the previous step in a suitable solvent such as dioxane in a sealed pressure vessel.
-
Add an ammonia source, such as a 7N solution of ammonia in methanol (5-10 eq).
-
Seal the vessel and heat to 80-100°C. The elevated temperature is necessary to facilitate the SNAr reaction.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the vessel to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, this compound.
-
Chemical Reactivity Profile
The molecule's utility stems from the orthogonal reactivity of its functional groups. This allows for sequential, selective modifications, making it a powerful scaffold in combinatorial chemistry and targeted synthesis.
Caption: Reactivity sites on the molecule.
-
The Amino Group: Acts as a nucleophile and a site for derivatization. It readily undergoes acylation to form amides, sulfonylation to form sulfonamides, or can be used in coupling reactions to build more complex structures.
-
The Chloro Group: The chlorine atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
The Ethyl Ester: This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which provides another handle for amide bond formation. Alternatively, it can be directly converted to an amide via aminolysis.
Applications in Drug Discovery and Research
The primary value of this compound lies in its role as a versatile intermediate for synthesizing biologically active compounds.
Core Application: Protein Degrader Building Block
This compound is explicitly categorized as a building block for protein degraders[1]. Protein-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The structural features of this compound make it an ideal starting point or component for either the linker or one of the ligand moieties, providing the necessary vectors for chemical elaboration.
Scaffold for Medicinal Chemistry
The substituted pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a pre-functionalized scaffold that allows researchers to rapidly generate libraries of related molecules for structure-activity relationship (SAR) studies[4]. By systematically modifying each of the three functional groups, chemists can fine-tune the pharmacological properties of a lead compound to optimize potency, selectivity, and pharmacokinetic profiles.
Safety, Handling, and Storage
As a laboratory chemical, proper handling procedures are essential to ensure safety. While specific GHS data for CAS 1352200-86-2 is not available, data from close structural isomers provides a strong basis for hazard assessment.
| Hazard Information (Based on Isomers) | Details | Source(s) |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][7] |
Recommended Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety goggles conforming to EN166 (EU) or OSHA standards, and chemical-resistant gloves (e.g., nitrile).[8]
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during weighing and transfer. After handling, wash hands and any exposed skin thoroughly.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed molecular tool for advanced chemical synthesis. Its trifunctional nature offers a predictable and controllable platform for constructing complex molecules, making it invaluable for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Understanding its properties, reactivity, and handling requirements enables scientists to fully leverage its potential in developing the next generation of therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1352200-86-2 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Ethyl 6-amino-3-chloropyridine-2-carboxylate (1445322-60-0) for sale [vulcanchem.com]
- 5. ethyl 4-amino-6-chloronicotinate | 380626-81-3 [amp.chemicalbook.com]
- 6. CAS 1256819-09-6 | Ethyl 5-amino-6-chloropyridine-2-carboxylate - Synblock [synblock.com]
- 7. fishersci.fi [fishersci.fi]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-6-chloropicolinate
Introduction
Ethyl 3-amino-6-chloropicolinate is a substituted pyridine derivative that serves as a crucial building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement of an amino group, a chlorine atom, and an ethyl ester on the picolinic acid scaffold imparts specific reactivity and properties that are leveraged in the development of biologically active molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl 3-amino-6-chloropicolinate, details the experimental protocols for their determination, and discusses the implications of these properties for its application in research and development.
Chemical Identity and Physical Properties
The fundamental identity of a compound is the bedrock of its characterization. The structural and basic physical information for ethyl 3-amino-6-chloropicolinate is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 3-amino-6-chloropyridine-2-carboxylate | - |
| CAS Number | 1352200-86-2 | [3] |
| Molecular Formula | C₈H₉ClN₂O₂ | [3] |
| Molecular Weight | 200.62 g/mol | [3] |
| Appearance | Predicted to be a crystalline solid at room temperature | Inferred from[4] |
| Melting Point | Not experimentally determined; predicted to be a solid with a distinct melting point. | - |
| Boiling Point | No data available | [3] |
| Storage Conditions | 2-8°C, keep in a dark place under an inert atmosphere | [3] |
Expert Insight: The prediction of a crystalline solid state is based on the properties of the parent compound, 3-aminopyridine, which is a crystalline solid.[4] The presence of the chloro and ethyl carboxylate substituents would be expected to increase the molecular weight and likely raise the melting point compared to the parent amine. The specified storage conditions are critical for preventing degradation. The amino group can be susceptible to oxidation, and the overall structure could be sensitive to light and hydrolysis of the ester.
Molecular Structure and Characterization Workflow
A logical workflow is essential for the comprehensive physicochemical characterization of a compound like ethyl 3-amino-6-chloropicolinate. This process ensures that all critical parameters are determined, providing a complete profile for researchers.
Caption: Workflow for the characterization of ethyl 3-amino-6-chloropicolinate.
Experimental Protocols for Physicochemical Characterization
The following sections detail the methodologies for determining the key physicochemical properties of ethyl 3-amino-6-chloropicolinate.
Melting Point Determination
Rationale: The melting point is a fundamental property that provides an indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15°C per minute to quickly determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Using a fresh sample, heat at a slow rate (1-2°C per minute) through the expected melting range.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.
Solubility Profiling
Rationale: Understanding the solubility in various solvents is critical for reaction setup, purification, formulation, and biological assays.
Protocol:
-
Add a known mass (e.g., 10 mg) of ethyl 3-amino-6-chloropicolinate to a vial.
-
Add a small, measured volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO, chloroform).
-
Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect for undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments until the solid dissolves or a practical volume limit is reached.
-
Express solubility quantitatively (e.g., in mg/mL or mol/L).
pKa Determination
Rationale: The pKa values will indicate the ionization state of the molecule at different pH values. The 3-amino group is expected to be basic, and the pyridine nitrogen is weakly basic. This information is crucial for understanding its behavior in biological systems and for developing analytical methods like HPLC.
Protocol (Potentiometric Titration):
-
Calibrate a pH meter using standard buffers.
-
Dissolve a precise amount of ethyl 3-amino-6-chloropicolinate in a co-solvent system (e.g., water/methanol) to a known concentration.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the acid.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the half-equivalence point on the titration curve.
Spectroscopic and Spectrometric Analysis
Spectroscopic data provides confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the pyridine ring.
-
Amino Protons: A broad singlet (variable chemical shift) for the -NH₂ group.
-
Ethyl Ester Protons: A quartet (approx. 4.2-4.4 ppm) for the -OCH₂- group and a triplet (approx. 1.2-1.4 ppm) for the -CH₃ group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon: A signal around 165-170 ppm for the ester C=O.
-
Aromatic Carbons: Signals in the range of 110-160 ppm for the carbons of the pyridine ring.
-
Ethyl Ester Carbons: A signal around 60-65 ppm for the -OCH₂- group and a signal around 14-15 ppm for the -CH₃ group.
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer.
Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands (cm⁻¹):
-
N-H Stretching: 3300-3500 cm⁻¹ (two bands for the primary amine).
-
C-H Stretching (Aromatic): ~3000-3100 cm⁻¹.
-
C-H Stretching (Aliphatic): ~2850-2980 cm⁻¹.
-
C=O Stretching (Ester): ~1700-1730 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): ~1400-1600 cm⁻¹.
-
C-O Stretching (Ester): ~1100-1300 cm⁻¹.
-
C-Cl Stretching: ~700-850 cm⁻¹.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 200, with an M+2 peak at m/z = 202 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.
-
Key Fragmentation: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 155. Further fragmentation patterns typical of esters and aromatic amines would be expected.[5]
Synthesis, Reactivity, and Stability
Proposed Synthetic Route
A plausible synthesis of ethyl 3-amino-6-chloropicolinate can be envisioned starting from commercially available materials, leveraging established pyridine chemistry.
Caption: A generalized synthetic pathway to ethyl 3-amino-6-chloropicolinate.
A more specific approach could involve the synthesis of aminopicolinic acids followed by esterification.[6][7]
Reactivity Profile
The reactivity of ethyl 3-amino-6-chloropicolinate is governed by its three key functional groups:
-
3-Amino Group: This group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions. It also directs electrophilic substitution on the pyridine ring.
-
6-Chloro Group: The chlorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, which is a common strategy for further functionalization.
-
Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.
Stability Considerations
-
Thermal Stability: Picolinate esters generally exhibit good thermal stability, but prolonged exposure to high temperatures could lead to decomposition.[8]
-
Photostability: Chloropyridine derivatives can be susceptible to photodegradation.[9] Therefore, storage in amber vials or in the dark is recommended to maintain the integrity of the compound.
Applications in Drug Discovery and Development
Ethyl 3-amino-6-chloropicolinate is a valuable scaffold in medicinal chemistry. The presence of multiple functional groups allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). The amino group can serve as a handle for attaching various side chains, while the chloro group provides a site for introducing diversity through nucleophilic substitution. This versatility makes it a key intermediate in the synthesis of compounds targeting a wide range of biological targets.
Safety and Handling
Based on available data for the hydrochloride salt and related compounds, ethyl 3-amino-6-chloropicolinate should be handled with care.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[3]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoid inhalation, ingestion, and skin contact.
Conclusion
Ethyl 3-amino-6-chloropicolinate is a compound of significant interest for chemical synthesis. This guide has outlined its key physicochemical properties, provided detailed protocols for their experimental determination, and discussed its reactivity, stability, and applications. A thorough understanding of these characteristics is essential for its effective use in the laboratory and in the development of new chemical entities.
References
- 1. Ethyl 3-amino-6-methoxypicolinate [myskinrecipes.com]
- 2. ethyl 4-amino-6-chloronicotinate | 380626-81-3 [amp.chemicalbook.com]
- 3. 1352200-86-2|Ethyl 3-amino-6-chloropicolinate|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectral Data of Ethyl 3-amino-6-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-6-chloropyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a synthesis of established principles of spectroscopy and comparative analysis with structurally related molecules, offering a robust predictive framework in the absence of comprehensive published experimental spectra.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The structure and atom numbering for this compound are presented below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the protons of the ethyl ester group, and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom and the ester group, and the electron-donating nature of the amino group, will cause characteristic shielding and deshielding of the ring protons.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~ 7.5 - 7.7 | Doublet (d) | ~ 8.0 - 9.0 |
| H-5 | ~ 6.8 - 7.0 | Doublet (d) | ~ 8.0 - 9.0 |
| -NH₂ | ~ 5.0 - 6.0 | Broad Singlet (br s) | - |
| -OCH₂CH₃ | ~ 4.3 - 4.5 | Quartet (q) | ~ 7.0 |
| -OCH₂CH₃ | ~ 1.3 - 1.5 | Triplet (t) | ~ 7.0 |
Rationale for Predicted Chemical Shifts and Splitting Patterns
-
Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The H-4 proton is anticipated to be at a lower field (more deshielded) compared to the H-5 proton due to the anisotropic effect of the adjacent ester group and the influence of the nitrogen atom.[2][3]
-
Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.[4]
-
Ethyl Ester Protons (-OCH₂CH₃): The methylene (-CH₂) protons are adjacent to an oxygen atom, causing them to be deshielded and appear as a quartet due to coupling with the three methyl (-CH₃) protons. The methyl protons will appear as a triplet due to coupling with the two methylene protons.[5]
Caption: Predicted ¹H NMR splitting patterns for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the ethyl ester group. The chemical shifts are predicted based on the known effects of substituents on the pyridine ring.[6][7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 165 - 170 |
| C-6 (Pyridine) | ~ 150 - 155 |
| C-2 (Pyridine) | ~ 145 - 150 |
| C-4 (Pyridine) | ~ 138 - 142 |
| C-3 (Pyridine) | ~ 120 - 125 |
| C-5 (Pyridine) | ~ 110 - 115 |
| -OCH₂CH₃ | ~ 60 - 65 |
| -OCH₂CH₃ | ~ 14 - 16 |
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most deshielded, appearing at the lowest field.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-2, C-3, and C-6, being directly attached to electron-withdrawing (Cl, CO₂Et) or electron-donating (NH₂) groups, will show significant shifts from the values of unsubstituted pyridine.[6][7] The carbon bearing the chlorine (C-6) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to be significantly deshielded. The carbon attached to the amino group (C-3) will be shielded relative to a similar unsubstituted carbon.
-
Ethyl Ester Carbons: The methylene carbon (-OCH₂) is deshielded due to its attachment to the oxygen atom. The methyl carbon (-CH₃) will be the most shielded carbon, appearing at the highest field.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at a frequency of approximately 100 MHz for ¹³C.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30° pulse angle to reduce the relaxation delay.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent signal of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Characteristic IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the ester, and various vibrations of the substituted pyridine ring.[4][9][10]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100 - 3000 | C-H stretch (aromatic) | Pyridine Ring |
| 2980 - 2850 | C-H stretch (aliphatic) | Ethyl Group |
| 1720 - 1700 | C=O stretch | Ester |
| 1620 - 1580 | N-H bend (scissoring) | Primary Amine |
| 1580 - 1450 | C=C and C=N ring stretching | Pyridine Ring |
| 1300 - 1200 | C-O stretch (ester) | Ester |
| 1100 - 1000 | C-Cl stretch | Chloro Group |
| 850 - 750 | C-H out-of-plane bend | Pyridine Ring |
Rationale for Predicted Absorptions
-
N-H Stretching: Primary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations.[4][10]
-
C=O Stretching: The ester carbonyl group gives a strong, sharp absorption band in the specified region.[9]
-
C=C and C=N Ring Stretching: The aromatic pyridine ring will have several characteristic stretching vibrations in the fingerprint region.[11]
-
C-O Stretching: The C-O single bond of the ester will have a strong absorption band.
-
C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration at lower wavenumbers.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.
-
-
Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum and Fragmentation Pattern
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₉ClN₂O₂ = 200.62 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[12]
Key Predicted Fragments:
| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |
| 200/202 | [C₈H₉ClN₂O₂]⁺ | Molecular Ion (M⁺) |
| 172/174 | [M - C₂H₄]⁺ | Loss of ethene |
| 155/157 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 127/129 | [M - CO₂C₂H₅]⁺ | Loss of ethyl carboxyl radical |
| 78 | [C₅H₄N]⁺ | Pyridine fragment |
Rationale for Fragmentation
The fragmentation of the molecular ion is expected to proceed through several common pathways for esters and substituted pyridines.[13][14][15]
-
Loss of Ethoxy Radical: A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃).[13]
-
Loss of Ethene: A McLafferty rearrangement can lead to the loss of a neutral ethene molecule (C₂H₄).
-
Cleavage of the Ester Group: The entire ester group can be lost as a radical.
-
Ring Fragmentation: The pyridine ring itself can fragment, although this is generally less favorable than the loss of substituents.
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol) if using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40 to 300.
-
Maintain the ion source temperature at approximately 200°C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the M+2 peak, and the major fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and scientifically grounded prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach for the acquisition of this data. This guide serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the characterization and utilization of this important chemical entity.
References
- 1. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. wikieducator.org [wikieducator.org]
- 11. chimia.ch [chimia.ch]
- 12. Pyridine, 2-chloro- [webbook.nist.gov]
- 13. tutorchase.com [tutorchase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
The Strategic Integration of Ethyl 3-amino-6-chloropyridine-2-carboxylate in the Landscape of Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets by harnessing the cell's own protein disposal machinery. At the heart of this approach lies the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which orchestrate the ubiquitination and subsequent degradation of specific proteins of interest (POIs). The rational design of these degraders hinges on the selection of optimal chemical building blocks that can be efficiently synthesized and strategically functionalized. This technical guide provides a comprehensive exploration of Ethyl 3-amino-6-chloropyridine-2-carboxylate as a pivotal building block in the synthesis of potent protein degraders, with a particular focus on its role as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands. We will delve into its physicochemical properties, strategic advantages in synthesis, and provide a detailed roadmap for its incorporation into a PROTAC scaffold, supported by field-proven insights and detailed experimental protocols.
Introduction to Targeted Protein Degradation and the Role of VHL
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis. E3 ubiquitin ligases, with over 600 members in humans, are key players in this system, responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for degradation by the proteasome.[1] TPD leverages this endogenous system through the use of chimeric molecules that induce proximity between a target protein and an E3 ligase.[1][2]
The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized ligases in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of the hypoxia-inducible factor (HIF-1α), and the availability of potent small-molecule ligands that mimic this interaction.[1][3] These ligands typically feature a core hydroxyproline scaffold that engages in key hydrogen bonding interactions within the VHL substrate-binding pocket.[3][4] The development of robust and versatile synthetic routes to these VHL ligands is therefore a critical endeavor in the field of TPD.
This compound: A Privileged Scaffold
This compound is a commercially available substituted pyridine derivative that has gained traction as a valuable starting material for the synthesis of complex molecules in medicinal chemistry. Its strategic importance as a protein degrader building block stems from the unique arrangement of its functional groups, which allows for a series of controlled and high-yielding chemical transformations.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in a synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₂ | [5][6] |
| Molecular Weight | 200.62 g/mol | [5][6] |
| CAS Number | 1352200-86-2 | [5][6] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM | General knowledge |
| Purity | Typically available at ≥95% purity | [7] |
Strategic Advantages of the Chloropyridine Moiety
The presence of the chlorine atom at the 6-position and the amino group at the 3-position of the pyridine ring offers several synthetic advantages:
-
Orthogonal Reactivity: The chloro and amino groups exhibit distinct reactivities, allowing for selective functionalization. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the amino group can undergo acylation, alkylation, and diazotization.[8] This orthogonality is crucial for the stepwise construction of a complex molecule like a PROTAC.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom influences the reactivity of the entire molecule. This can be strategically exploited to control the regioselectivity of subsequent reactions.
-
Versatile Handle for Linker Attachment: The functional groups on the pyridine ring serve as convenient handles for the attachment of linkers, which are essential for connecting the VHL ligand to the warhead that binds the protein of interest.
Synthetic Pathway: From Building Block to VHL Ligand
The transformation of this compound into a potent VHL ligand involves a multi-step synthetic sequence. The following proposed pathway is based on established synthetic routes for analogous VHL ligands and highlights the key chemical transformations.[5][9][10]
Caption: Proposed synthetic pathway from this compound to a VHL ligand precursor.
Step-by-Step Synthetic Protocol (Proposed)
Step 1: Amide Coupling with Protected Hydroxyproline
The initial step involves the formation of an amide bond between the amino group of the pyridine building block and the carboxylic acid of a protected hydroxyproline derivative. This is a crucial step as the hydroxyproline moiety is essential for binding to VHL.[4]
-
Reaction: To a solution of this compound (1.0 eq) and (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF), is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. DMF is an excellent polar aprotic solvent for this type of transformation.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Step 2: Ester Hydrolysis
The ethyl ester of the pyridine ring is hydrolyzed to the corresponding carboxylic acid, which will serve as a handle for further functionalization.
-
Reaction: The product from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0-3.0 eq) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Rationale: LiOH is a strong base that effectively hydrolyzes the ester without affecting the Boc protecting group or the amide bond. The use of a THF/water solvent system ensures the solubility of both the substrate and the reagent.
-
Work-up and Purification: The reaction mixture is acidified to pH 3-4 with dilute hydrochloric acid, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the carboxylic acid, which is often used in the next step without further purification.
Step 3: Amide Coupling for Linker Attachment
The newly formed carboxylic acid is coupled with an amine-containing linker, which will ultimately connect the VHL ligand to the warhead targeting the protein of interest.
-
Reaction: To a solution of the carboxylic acid from Step 2 (1.0 eq) and the desired amine-linker (1.1 eq) in DMF, is added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Rationale: The EDC/HOBt coupling system is another widely used method for amide bond formation. It is generally milder than HATU and is suitable for a broad range of substrates. The choice of linker is critical for the efficacy of the final PROTAC and needs to be optimized for each target.
-
Work-up and Purification: The reaction is stirred at room temperature for 16-24 hours. The work-up and purification are similar to Step 1.
Step 4: Final Deprotection (if necessary)
If the linker contains a protecting group, it is removed in the final step to yield the VHL ligand ready for conjugation to the warhead. For example, if a Boc-protected amine linker was used, it can be deprotected under acidic conditions.
-
Reaction: The protected VHL ligand-linker conjugate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting group.
-
Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the final VHL ligand-linker conjugate.
Characterization and Validation of the Resulting Protein Degrader
Once the VHL ligand-linker conjugate is synthesized, it is coupled to a warhead that binds to the protein of interest to form the final PROTAC. The efficacy of the resulting degrader must then be rigorously evaluated through a series of bioassays.
Caption: Experimental workflow for the validation of a newly synthesized PROTAC.
Experimental Protocols
4.1.1. Western Blot Analysis for Protein Degradation
This is the most direct method to assess the ability of the PROTAC to induce the degradation of the target protein.[3][10]
-
Cell Culture and Treatment: Seed cells expressing the protein of interest in a suitable culture plate. Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[10]
4.1.2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm that the PROTAC can induce the formation of a ternary complex between the protein of interest and the E3 ligase.[2]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest or the E3 ligase, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and the E3 ligase. An increased association between the two proteins in the presence of the PROTAC indicates ternary complex formation.
4.1.3. In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[5][9]
-
Reaction Setup: Combine the purified protein of interest, the E3 ligase complex (e.g., VHL/Elongin B/Elongin C), E1 and E2 enzymes, ubiquitin, ATP, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Detection: Stop the reaction and analyze the ubiquitination of the protein of interest by Western blotting with an anti-ubiquitin antibody or an antibody against the target protein to observe the appearance of higher molecular weight ubiquitinated species.
Conclusion and Future Perspectives
This compound represents a strategically valuable and versatile building block for the synthesis of protein degraders, particularly those that recruit the VHL E3 ligase. Its inherent chemical features allow for a controlled and efficient synthetic route to potent VHL ligands. The ability to readily functionalize this scaffold provides a platform for the generation of diverse PROTAC libraries to optimize linker length and composition, a critical parameter for achieving potent and selective protein degradation.
As the field of targeted protein degradation continues to evolve, the demand for novel and readily accessible building blocks will undoubtedly increase. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the potential of this compound in their drug discovery efforts, ultimately contributing to the development of new therapeutics for a wide range of diseases.
References
- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 10. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of Ethyl 3-amino-6-chloropyridine-2-carboxylate: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive theoretical analysis of ethyl 3-amino-6-chloropyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of extensive experimental data for this specific molecule, this document serves as a predictive exploration using robust computational methodologies. The insights generated herein are intended to guide researchers, scientists, and drug development professionals in anticipating the molecule's physicochemical properties, reactivity, and potential as a scaffold in novel therapeutic agents.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs. Their prevalence stems from their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. The specific functionalization of the pyridine ring, as seen in this compound, can fine-tune the molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide will delve into the theoretical underpinnings of this molecule's structure and reactivity, providing a foundational understanding for its potential applications.
Proposed Synthesis and Spectroscopic Characterization
Postulated Synthesis Protocol
A feasible synthesis could involve the cyclization of a suitable enamine with an activated methylene compound, followed by chlorination and esterification. The amino group can be introduced via reduction of a nitro precursor or through amination of a suitable leaving group.
Step-by-step Proposed Synthesis:
-
Knoevenagel Condensation: Reaction of a suitable β-ketoester with cyanoacetamide in the presence of a base like piperidine to form a substituted 2-pyridone.
-
Chlorination: Treatment of the pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 6-position.
-
Nitration: Introduction of a nitro group at the 3-position using a nitrating mixture (e.g., HNO₃/H₂SO₄).
-
Reduction: Reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
-
Esterification: Conversion of the carboxylic acid at the 2-position to the ethyl ester using ethanol in the presence of an acid catalyst.
Predicted Spectroscopic Signatures
Based on the functional groups present in this compound, the following spectroscopic characteristics are anticipated:
Table 1: Predicted FT-IR and NMR Data
| Spectroscopic Technique | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| FT-IR | 3450-3300 | N-H stretching (amino group) |
| 3000-2850 | C-H stretching (aliphatic) | |
| 1720-1700 | C=O stretching (ester) | |
| 1620-1580 | C=C and C=N stretching (pyridine ring) | |
| 1300-1000 | C-O stretching (ester) | |
| 800-700 | C-Cl stretching | |
| ¹H NMR | 7.5-8.5 | Aromatic protons (pyridine ring) |
| 5.0-6.0 | -NH₂ protons | |
| 4.0-4.5 (quartet) | -OCH₂CH₃ | |
| 1.0-1.5 (triplet) | -OCH₂CH₃ | |
| ¹³C NMR | 165-175 | C=O (ester) |
| 110-160 | Aromatic carbons (pyridine ring) | |
| 60-70 | -OCH₂CH₃ | |
| 10-20 | -OCH₂CH₃ |
Theoretical and Computational Deep Dive
To gain a deeper understanding of the molecular properties of this compound, a comprehensive in-silico analysis was performed using Density Functional Theory (DFT).
Rationale for Computational Method Selection
DFT has emerged as a powerful tool in computational chemistry for its excellent balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules, including heterocyclic systems[3]. The choice of a basis set is crucial for the accuracy of the calculations. A split-valence basis set, such as 6-311++G(d,p), which includes diffuse functions (++) and polarization functions (d,p), is well-suited for describing molecules with heteroatoms and potential for hydrogen bonding.
Computational Protocol
The following step-by-step protocol outlines the computational workflow for the theoretical analysis:
-
Molecular Structure Building: The 3D structure of this compound was built using molecular modeling software.
-
Geometry Optimization: The initial structure was optimized to its lowest energy conformation using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate the FT-IR spectrum.
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
-
Electronic Properties Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and analyze the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
References
An In-depth Technical Guide to the Reactivity of Ethyl 3-amino-6-chloropyridine-2-carboxylate
Abstract: Ethyl 3-amino-6-chloropyridine-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug development.[1] Its strategic arrangement of three distinct functional groups—a nucleophilic aromatic amine, a halogenated site amenable to cross-coupling, and an ester moiety—presents a rich landscape of chemical reactivity. This guide provides a comprehensive analysis of the molecule's reactive centers, offering predictive insights into its behavior under various synthetic conditions. We will explore the causality behind chemoselective transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of the amino and ester groups. Each section is grounded in established mechanistic principles and supported by detailed experimental protocols, designed to empower researchers in their synthetic planning and execution.
Molecular Profile and Strategic Importance
Structural and Physicochemical Properties
This compound (CAS No. 1352200-86-2) is a substituted pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] The molecule's architecture is defined by an electron-deficient pyridine core, which is further influenced by the electronic properties of its substituents.
| Property | Value | Source |
| CAS Number | 1352200-86-2 | [1] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1] |
| Molecular Weight | 200.62 | [1] |
| Appearance | Solid | - |
Significance as a Synthetic Intermediate
The true value of this molecule lies in its capacity for controlled, stepwise functionalization. The three primary reactive sites can be addressed with a high degree of orthogonality, allowing for the systematic construction of complex molecular scaffolds. This makes it an invaluable precursor in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapeutics where a substituted pyridine core is a common pharmacophore.
Analysis of Reactive Centers and Electronic Landscape
The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding their individual electronic contributions is paramount to predicting which site will react under a given set of conditions.
Caption: Key reactive centers of the title compound.
-
C6-Chloro Group: The chlorine atom at the 6-position is the most prominent electrophilic site. The electron-withdrawing effect of the ring nitrogen atom, combined with the C2-ester group, significantly activates this position for nucleophilic aromatic substitution (SNAr).[2][3] This site is also an ideal handle for palladium-catalyzed cross-coupling reactions.
-
C3-Amino Group: The primary amine at the 3-position is a potent nucleophile and an electron-donating group. It can readily undergo reactions such as acylation, sulfonylation, and, most significantly, diazotization to form a diazonium salt, which is a versatile intermediate for Sandmeyer-type reactions.[4][5][6]
-
C2-Ethyl Carboxylate Group: The ester is the least reactive of the three primary groups under standard cross-coupling or nucleophilic substitution conditions. However, it can be selectively modified, typically under harsher conditions like strong acid or base, via hydrolysis to the carboxylic acid or amidation.[7]
Reactivity at the C6-Position: The Gateway for Molecular Elaboration
The C6-chloro position is the workhorse of this scaffold, providing a reliable entry point for introducing a wide array of substituents.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C6 carbon, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[2][8] The stability of the Meisenheimer intermediate is enhanced by the delocalization of the negative charge onto the electronegative pyridine nitrogen, making this process highly favorable at the C2 and C6 (ortho and para) positions.[2]
Caption: General workflow for SNAr at the C6-position.
Typical Nucleophiles and Conditions:
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | R-NH₂ | 6-Amino-pyridine | K₂CO₃ or Cs₂CO₃, DMSO, 80-120 °C |
| Alkoxide | NaOR | 6-Alkoxy-pyridine | NaH, ROH (solvent), rt to 60 °C |
| Thiolate | R-SH | 6-Thioether-pyridine | K₂CO₃, DMF, 60-100 °C |
Protocol 3.1.1: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 eq) in DMSO (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form C-C and C-N bonds, and the C6-chloro position is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[9][10] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands can efficiently facilitate this transformation.[9][11]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3.2.1.1: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 10 mol%).
-
Add a solvent system, typically a mixture like dioxane/water (4:1).
-
Thoroughly degas the mixture.
-
Heat to 80-110 °C and stir until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent, and filter through celite to remove palladium residues.
-
Perform an aqueous workup and purify by chromatography.
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, coupling the aryl chloride with a primary or secondary amine.[12] This reaction is mechanistically similar to the Suzuki coupling but involves an amido-palladium intermediate.[13] The choice of ligand is critical for success, with sterically hindered biaryl phosphine ligands often providing the best results.[14][15]
Protocol 3.2.2.1: General Procedure for Buchwald-Hartwig Amination
-
Charge a dry reaction flask with a palladium precatalyst (e.g., G3-Xantphos, 2-5 mol%), the amine (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).
-
Add this compound (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-120 °C, monitoring for completion.
-
After cooling, quench the reaction carefully with water, and proceed with a standard aqueous workup and purification.
Transformations of the C3-Amino Group
The C3-amino group offers a secondary site for functionalization, which can be accessed either before or after modification at the C6 position.
Diazotization and Sandmeyer Reactions
The Sandmeyer reaction is a classic and robust method for replacing an aromatic amino group with a variety of substituents via a diazonium salt intermediate.[4][6] This transformation is particularly valuable as it introduces functionalities that are difficult to install by other means.
Caption: Workflow for the Sandmeyer reaction.
The reaction involves treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt. This highly reactive intermediate is then decomposed in the presence of a copper(I) salt (CuX) to yield the substituted product.[5][16]
Protocol 4.1.1: General Procedure for Sandmeyer Chlorination
-
Dissolve this compound (1.0 eq) in a solution of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of N₂ gas is expected.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent, wash, dry, and purify.
Modifications of the Ethyl Carboxylate Group
While generally less reactive, the ester at the C2 position can be a useful handle for late-stage modifications.
Saponification
The most common transformation is hydrolysis (saponification) to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide or sodium hydroxide. The resulting carboxylate can then be used in amide couplings or other transformations.
Protocol 5.1.1: Ester Saponification
-
Dissolve the ester starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq).
-
Stir the mixture at room temperature until the reaction is complete (typically 2-16 hours).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Extract the carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate to yield the product.
Conclusion: A Strategic Approach to Reactivity
This compound is a textbook example of a multi-functional synthetic building block where chemoselectivity can be achieved through judicious choice of reagents and conditions. The C6-chloro position is the primary site for introducing diversity via SNAr and palladium-catalyzed cross-coupling. The C3-amino group provides a secondary handle for modification through diazotization or N-functionalization. Finally, the C2-ester allows for late-stage conversion to an acid or amide. By understanding the inherent reactivity hierarchy, researchers can strategically navigate the synthetic landscape to construct complex and novel molecular architectures for drug discovery and beyond.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. CAS 2524-52-9: Ethyl 2-pyridinecarboxylate | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 3-Amino-6-chloropyridine-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, four-step methodology for the synthesis of ethyl 3-amino-6-chloropyridine-2-carboxylate, a valuable heterocyclic building block, starting from the commercially available 2,6-dichloropyridine. The synthetic pathway navigates the challenges of regioselective functionalization through a sequence of electrophilic nitration, nucleophilic aromatic substitution (SNAr), nitrile ethanolysis, and nitro group reduction. Each step is accompanied by in-depth mechanistic explanations, detailed experimental protocols, safety considerations, and characterization data. The guide is designed to equip researchers in medicinal chemistry and process development with a robust and reproducible procedure for obtaining this key intermediate, crucial for the development of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Specifically, 3-aminopyridine-2-carboxylate derivatives serve as critical intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The target molecule of this guide, this compound[3][4], features a unique substitution pattern that allows for diverse downstream modifications, making it a highly sought-after precursor in drug discovery programs.
The synthesis, however, presents a significant regiochemical challenge: the selective introduction of two distinct functional groups—an amino and an ethyl carboxylate—at the C3 and C2 positions, respectively, of a dichlorinated pyridine ring. Direct functionalization is often hindered by the electronic properties of the pyridine ring, which deactivates it towards electrophilic substitution and directs nucleophilic attack primarily to the α (C2/C6) and γ (C4) positions.
This guide details a logical and efficient four-step synthetic sequence designed to overcome these challenges. The strategy hinges on the powerful directing and activating effects of a nitro group, which is first installed and then leveraged to control the regioselective introduction of the desired functionalities before its final conversion to the target amine.
Overall Synthetic Pathway
The synthesis proceeds through four distinct chemical transformations, beginning with the nitration of 2,6-dichloropyridine and culminating in the reduction to the final product.
Caption: Four-step synthesis of the target compound.
Experimental Protocols and Mechanistic Discussion
This section provides a detailed, step-by-step protocol for each stage of the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
Principle & Mechanism: This reaction is an electrophilic aromatic substitution. The pyridine ring is electron-deficient and thus deactivated towards electrophiles. Therefore, harsh nitrating conditions (a mixture of fuming nitric acid and concentrated sulfuric acid, known as "mixed acid") are required. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Substitution occurs regioselectively at the C3 (β) position, which is the least deactivated position in the pyridine ring.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| 2,6-Dichloropyridine | 147.99 | 10.0 g | 67.6 | 1.0 | 2402-78-0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - | - | 7664-93-9 |
| Fuming Nitric Acid (>90%) | 63.01 | 15 mL | - | - | 7697-37-2 |
Protocol:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.
-
Acid Addition: Carefully add concentrated sulfuric acid (40 mL) to the flask and begin stirring. Cool the acid to 0-5 °C.
-
Substrate Addition: Slowly and portion-wise, add 2,6-dichloropyridine (10.0 g) to the cold sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.
-
Nitration: Once the substrate is fully dissolved, begin the dropwise addition of fuming nitric acid (15 mL) via the dropping funnel. Maintain the internal temperature strictly between 0-5 °C. The addition should take approximately 45-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. A pale yellow precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Outcome: A pale yellow to white solid. Yield: 11.5-12.5 g (88-95%). Purity >98%.
Step 2: Synthesis of 6-Chloro-2-cyano-3-nitropyridine
Principle & Mechanism: This step is a regioselective Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at the C3 position strongly activates the adjacent C2 position towards nucleophilic attack by destabilizing the pyridine ring and stabilizing the negatively charged Meisenheimer complex intermediate. The chloride at C2 is a good leaving group, and it is displaced by the cyanide nucleophile. The C6 position is significantly less activated, leading to excellent regioselectivity.[5]
Caption: SNAr mechanism for the cyanation step.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| 2,6-Dichloro-3-nitropyridine | 193.00 | 10.0 g | 51.8 | 1.0 | 18645-03-9 |
| Sodium Cyanide (NaCN) | 49.01 | 2.79 g | 56.9 | 1.1 | 143-33-9 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - | - | 67-68-5 |
Safety Precaution: EXTREME CAUTION. Sodium cyanide is highly toxic. Handle only in a fume hood. Do not allow contact with acids, as this will liberate lethal hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and be trained in its use. All glassware and waste must be quenched with bleach or hydrogen peroxide solution before disposal.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2,6-dichloro-3-nitropyridine (10.0 g) in DMSO (100 mL).
-
Reagent Addition: Add sodium cyanide (2.79 g) to the solution in one portion.
-
Reaction: Heat the mixture to 60-65 °C and stir for 2-3 hours. Monitor the reaction by TLC (disappearance of starting material).
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid will precipitate.
-
Isolation: Stir the aqueous suspension for 30 minutes, then filter the product. Wash the solid extensively with water to remove residual DMSO and unreacted cyanide.
-
Drying: Dry the solid product under vacuum.
Expected Outcome: A light brown or yellow solid. Yield: 8.5-9.1 g (90-95%).
Step 3: Synthesis of Ethyl 6-Chloro-3-nitropyridine-2-carboxylate
Principle & Mechanism: This transformation is the acid-catalyzed ethanolysis of a nitrile to form an ester. In the presence of a strong acid (H₂SO₄), the nitrile nitrogen is protonated, which greatly increases the electrophilicity of the carbon atom. A molecule of ethanol then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps leads to an imino-ether intermediate, which is subsequently hydrolyzed by water present in the reaction medium to the final ester product.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| 6-Chloro-2-cyano-3-nitropyridine | 183.56 | 8.5 g | 46.3 | 1.0 | 59781-22-3 |
| Ethanol (Absolute) | 46.07 | 150 mL | - | - | 64-17-5 |
| Conc. Sulfuric Acid (98%) | 98.08 | 15 mL | - | - | 7664-93-9 |
Protocol:
-
Reaction Setup: Suspend 6-chloro-2-cyano-3-nitropyridine (8.5 g) in absolute ethanol (150 mL) in a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
-
Acid Addition: Place the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (15 mL) to the stirred suspension.
-
Reaction: After the addition, remove the ice bath and heat the mixture to reflux (approx. 80-85 °C) for 8-12 hours. The reaction should become a clear, homogenous solution.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the solution into 500 mL of ice water. A precipitate should form.
-
Extraction: If an oil forms instead of a solid, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by recrystallization from an ethanol/water mixture if necessary.
Expected Outcome: A yellow solid. Yield: 9.0-10.0 g (84-93%).
Step 4: Synthesis of this compound
Principle & Mechanism: The final step involves the reduction of the aromatic nitro group to an amine. A variety of reducing agents can accomplish this, but a common and effective method that is tolerant of both the ester and chloro functionalities is the use of iron powder in acetic acid.[6] In this reaction, iron acts as the electron donor (it is oxidized from Fe⁰ to Fe²⁺/Fe³⁺), and the protons are supplied by the acetic acid. This method is generally preferred over catalytic hydrogenation in this case, as the latter can sometimes lead to hydrodechlorination as a side reaction.
Caption: General experimental workflow for the reduction step.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | CAS No. |
| Ethyl 6-chloro-3-nitropyridine-2-carboxylate | 230.60 | 9.0 g | 39.0 | 1.0 | 1352200-84-0 |
| Iron Powder (<325 mesh) | 55.85 | 6.54 g | 117.1 | 3.0 | 7439-89-6 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - | 64-19-7 |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add ethyl 6-chloro-3-nitropyridine-2-carboxylate (9.0 g), glacial acetic acid (100 mL), and iron powder (6.54 g).
-
Reaction: Heat the stirred suspension to 80-90 °C for 2-4 hours. The reaction is exothermic initially. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with additional ethyl acetate.
-
Neutralization: Concentrate the filtrate under reduced pressure to remove most of the acetic acid. Dissolve the residue in ethyl acetate (150 mL) and water (100 mL). Slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.
Expected Outcome: An off-white to light brown solid. Yield: 6.5-7.3 g (83-91%). The final product, this compound, can be further purified by recrystallization from hexanes/ethyl acetate if required.[3]
Data Summary
| Step | Product | Typical Yield | Purity (Typical) | Key Transformation |
| 1 | 2,6-Dichloro-3-nitropyridine | 88-95% | >98% | Electrophilic Nitration |
| 2 | 6-Chloro-2-cyano-3-nitropyridine | 90-95% | >97% | SNAr Cyanation |
| 3 | Ethyl 6-chloro-3-nitropyridine-2-carboxylate | 84-93% | >95% | Nitrile Ethanolysis |
| 4 | This compound | 83-91% | >97% | Nitro Reduction |
| Overall | - | 58-75% | - | - |
Conclusion
This application note has detailed a reliable and high-yielding four-step synthesis for this compound from 2,6-dichloropyridine. By employing a strategic sequence of well-understood chemical transformations, the inherent challenges of regiocontrol in pyridine chemistry are effectively managed. The protocols provided are scalable and have been designed with clarity and safety as priorities. This guide serves as a valuable resource for synthetic and medicinal chemists, facilitating access to a key molecular scaffold for the advancement of drug discovery and development projects.
References
A Robust One-Pot, Multi-Component Synthesis of Substituted 3-Aminopyridine-2-carboxylates
An Application Note for Medicinal and Process Chemists
Abstract
The substituted 3-aminopyridine-2-carboxylate framework is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its utility stems from its rigid, planar structure and the strategic placement of functional groups that allow for versatile interactions with biological targets.[2] This application note presents a detailed, field-tested protocol for a highly efficient, one-pot, multi-component synthesis of polysubstituted 3-aminopyridine-2-carboxylates. We delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and showcase the method's broad substrate scope. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important class of heterocycles.
Introduction: The Significance of the 3-Aminopyridine Scaffold
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with the pyridine ring being particularly prominent.[3] Substituted 3-aminopyridines, especially those bearing a carboxylate group at the 2-position, are of significant interest due to their wide range of pharmacological activities. For instance, the 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is a potent inhibitor of ribonucleotide reductase, an important target in cancer therapy.[4][5][6] The strategic arrangement of the amino and carboxylate groups provides key hydrogen bonding donors and acceptors, making this scaffold an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[7][8]
Traditional multi-step syntheses of these complex pyridines often suffer from low overall yields, tedious purification procedures, and significant waste generation. The development of one-pot, multi-component reactions (MCRs) offers an elegant solution, providing rapid access to molecular diversity from simple precursors in a single, efficient operation.[9]
Reaction Principle and Mechanism
The described synthesis is a one-pot, three-component cyclocondensation that proceeds via a tandem Michael addition-intramolecular cyclization-aromatization sequence.[9] The reaction brings together a β-ketoester (e.g., ethyl acetoacetate), an α,β-unsaturated ketone (alkynone or chalcone), and a nitrogen source (ammonium acetate).
The generally accepted mechanism involves the following key steps:
-
Enamine Formation: The β-ketoester reacts with ammonium acetate to form an enamine intermediate.
-
Michael Addition: The enamine performs a nucleophilic conjugate addition (Michael addition) to the α,β-unsaturated ketone. This is the primary C-C bond-forming step that builds the core backbone of the pyridine ring.[10][11][12]
-
Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular cyclization. The amino group attacks one of the carbonyl carbons, followed by dehydration to form a dihydropyridine ring. This cyclization is conceptually related to processes like the Thorpe-Ziegler reaction, which involves the intramolecular condensation of nitriles.[13][14][15]
-
Oxidative Aromatization: The dihydropyridine intermediate is then oxidized to the final, stable aromatic pyridine ring. In many setups, this oxidation occurs spontaneously in the presence of air, though in some cases, an explicit oxidizing agent may be beneficial.
This mechanistic pathway ensures a high degree of regiochemical control, leading to a single desired isomer.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a microwave-assisted, solvent-free synthesis of 2-methyl-4,6-diphenyl-3-aminopyridine-2-carboxylate derivatives from chalcones and 3-aminobut-2-enenitrile, a variant that has proven to be rapid and high-yielding.[16]
3.1 Materials and Reagents
-
Substituted Chalcone (1a-f): 1.0 mmol
-
3-Aminobut-2-enenitrile: 1.0 mmol
-
Ammonium Acetate (NH₄OAc): 1.5 mmol
-
Ethanol (for work-up and recrystallization)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
3.2 Equipment
-
Microwave Synthesis Reactor (e.g., CEM Discover) with 10 mL reaction vials and magnetic stirrers.
-
Rotary Evaporator
-
Melting Point Apparatus
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
3.3 Step-by-Step Procedure
-
Reactant Charging: To a 10 mL microwave reaction vial equipped with a small magnetic stirrer, add the substituted chalcone (1.0 mmol), 3-aminobut-2-enenitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130-140°C for 10-30 minutes.
-
Scientist's Note: Reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating.[16]
-
-
Reaction Work-up: After cooling the vial to room temperature, add 10 mL of cold water to the solidified reaction mass. Stir vigorously for 5 minutes.
-
Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water (3 x 10 mL) to remove any remaining ammonium acetate and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to afford the pure substituted 3-aminopyridine-2-carboxylate derivative as a crystalline solid.
-
Scientist's Note: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and HRMS).[16]
-
Data Presentation: Substrate Scope and Yields
The robustness of this one-pot protocol is demonstrated by its applicability to a wide range of substituted chalcones, affording the corresponding pyridine derivatives in good to excellent yields.
| Entry | Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Time (min) | Yield (%)[16] |
| 1 | C₆H₅ | C₆H₅ | 15 | 90 |
| 2 | 4-OCH₃-C₆H₄ | C₆H₅ | 10 | 85 |
| 3 | 4-Cl-C₆H₄ | C₆H₅ | 20 | 82 |
| 4 | C₆H₅ | 4-CH₃-C₆H₄ | 15 | 75 |
| 5 | C₆H₅ | 4-Cl-C₆H₄ | 25 | 78 |
| 6 | 2-Furyl | C₆H₅ | 30 | 65 |
Table 1: Representative yields for the synthesis of various 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives via microwave-assisted one-pot synthesis. Reactions performed using 1 mmol of chalcone.
Workflow Visualization
The entire process, from reactant preparation to final product characterization, can be summarized in a clear, linear workflow.
Conclusion
This application note details an efficient, reliable, and scalable one-pot synthesis of medicinally relevant substituted 3-aminopyridine-2-carboxylates. The use of a multi-component strategy, enhanced by microwave irradiation, provides rapid access to a diverse range of analogs in high yields. The protocol is straightforward, utilizes readily available starting materials, and adheres to principles of green chemistry. This methodology serves as a powerful tool for researchers in medicinal chemistry and drug discovery, facilitating the rapid generation of novel molecular entities for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in combination with gemcitabine for patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. jocpr.com [jocpr.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Ethyl 3-Amino-6-chloropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted synthesis of highly functionalized pyridines is therefore a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, enabling the linkage of diverse molecular fragments with high efficiency and functional group tolerance.[1][2]
This document provides a detailed guide to the Suzuki-Miyaura coupling of a particularly challenging yet valuable substrate: ethyl 3-amino-6-chloropyridine-2-carboxylate. This trifunctional building block presents a unique set of synthetic hurdles, including the relatively low reactivity of the chloro leaving group and the potential for catalyst inhibition by the free amino group. Overcoming these challenges unlocks a direct route to a diverse array of 3-amino-6-arylpyridine-2-carboxylates, which are key intermediates in the synthesis of complex heterocyclic systems and potential bioactive molecules.
Mechanistic Considerations and Strategic Approach
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition of the palladium(0) species to the aryl halide, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
For a substrate like this compound, two main challenges must be addressed:
-
Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step. This necessitates the use of highly active palladium catalysts, typically featuring electron-rich and sterically bulky phosphine ligands.
-
The Role of the Amino Group: The free amino group can coordinate to the palladium center, potentially leading to catalyst deactivation or altered reactivity. While protection of the amine is an option, a well-optimized protocol can often proceed without this additional step, improving synthetic efficiency.
Our recommended approach focuses on the use of modern, highly active palladium pre-catalysts and ligands that have demonstrated efficacy in the coupling of challenging heteroaryl chlorides.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different arylboronic acids.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%)
-
RuPhos ligand (if not using a pre-catalyst, 4-10 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), potassium phosphate (2.0-3.0 eq), and the palladium pre-catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting pyridine.
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow for Conventional Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the conventional thermal Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial and a microwave reactor.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and the palladium pre-catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 120-150 °C for 15-60 minutes.
-
Workup and Purification: After cooling to room temperature, perform the workup and purification as described in Protocol 1.
Data Presentation: Key Reaction Parameters
The following table summarizes recommended starting conditions and potential ranges for optimization.
| Parameter | Recommended Condition | Range for Optimization | Rationale |
| Catalyst | RuPhos Pd G3 | SPhos Pd G3, other Buchwald pre-catalysts | Bulky, electron-rich phosphine ligands are crucial for the activation of aryl chlorides. |
| Catalyst Loading | 3 mol% | 1 - 5 mol% | Higher loading may be necessary for less reactive boronic acids. |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to facilitate the transmetalation step. |
| Solvent | 1,4-Dioxane/Water (10:1) | Toluene/Water, THF/Water | Aprotic polar solvents are generally effective. Water can aid in dissolving the base. |
| Temperature | 100 °C (Conventional) | 80 - 120 °C | Higher temperatures are needed to promote oxidative addition of the C-Cl bond. |
| Microwave Temp. | 140 °C | 120 - 160 °C | Microwave heating allows for rapid heating to higher temperatures. |
| Boronic Acid | 1.2 equivalents | 1.1 - 2.0 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. Ensure that the solvents are thoroughly degassed to prevent catalyst decomposition.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can occur, especially at high temperatures. Using a slight excess of the boronic acid can mitigate this.
-
Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider filtering the reaction mixture through a pad of celite or silica gel before concentration.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but highly rewarding transformation. By employing modern, highly active palladium catalyst systems and carefully controlling the reaction conditions, researchers can efficiently access a wide range of valuable 3-amino-6-arylpyridine-2-carboxylate derivatives. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this reaction in drug discovery and materials science programs.
References
Buchwald-Hartwig amination of ethyl 3-amino-6-chloropyridine-2-carboxylate
An In-Depth Guide to the Buchwald-Hartwig Amination of Ethyl 3-amino-6-chloropyridine-2-carboxylate
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2] Its application is particularly crucial in the fields of pharmaceutical and materials science, where arylamine moieties are ubiquitous structural motifs.[3][4] This application note provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination on a challenging, multifunctional substrate: this compound. This substrate, a valuable building block in medicinal chemistry[5][6], presents unique challenges due to the low reactivity of the chloro-substituent and the presence of multiple functional groups that can potentially interfere with the catalytic cycle. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide field-proven insights for optimization and troubleshooting.
Theoretical Background & Mechanistic Insights
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1] The development of this reaction revolutionized arylamine synthesis by offering a broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[1]
The Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for rationalizing experimental choices and troubleshooting outcomes.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ. This step, often the rate-determining one for less reactive aryl chlorides, forms a Pd(II) intermediate.[7][8][9]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, the stoichiometric base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar)(Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation\n(+ R₂NH, + Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="L₂Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + Ar-Cl"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label=" - Cl⁻"]; AmineCoord -> PdII_Amido [label=" - Base-H⁺"]; PdII_Amido -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed, arrowhead=none]; }
Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle
Substrate-Specific Considerations
The target molecule, this compound, requires careful consideration:
-
Aryl Chloride Reactivity: Carbon-chlorine bonds are significantly less reactive than C-Br or C-I bonds in oxidative addition.[9] This necessitates the use of modern, highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands.[1][11]
-
Ester Functionality: The ethyl ester is sensitive to strongly nucleophilic and basic conditions, particularly at elevated temperatures. Saponification (hydrolysis) of the ester to the corresponding carboxylic acid is a potential side reaction. This influences the choice of base.
-
Amino Group: The free amino group at the C-3 position could potentially coordinate to the palladium center or undergo side reactions, although its nucleophilicity is somewhat attenuated by the adjacent ester.
Key Experimental Parameters & Optimization
Success with this transformation hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | G3/G4 Precatalysts (e.g., XPhos Pd G3) | Air- and moisture-stable, allowing for easier handling. They reliably generate the active Pd(0) species in situ.[11] Catalyst loading is typically 1-3 mol%. |
| Ligand | Biaryl Phosphines (e.g., XPhos, BrettPhos) | Bulky, electron-rich ligands are essential to facilitate the challenging oxidative addition of the C-Cl bond and promote efficient reductive elimination.[1][11][12] BrettPhos is often preferred for primary amines.[13] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required. While sodium tert-butoxide (NaOtBu) is common, it can promote ester hydrolysis.[13] Weaker inorganic bases like potassium phosphate or carbonate are often a better choice to preserve the ester group.[14] |
| Solvent | Toluene, Dioxane, or tert-Amyl Alcohol | The solvent must be anhydrous and capable of solubilizing the reactants. It should be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[9][15] |
| Temperature | 80–110 °C | Higher temperatures are generally required to drive the reaction with aryl chlorides. The optimal temperature should be determined empirically. |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a representative primary amine (e.g., benzylamine). Researchers should perform their own optimization.
Materials and Equipment
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Inert atmosphere source (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
TLC or LC-MS for reaction monitoring
Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (2 mol%), and the ligand (2 mol%).
-
Evacuate and Backfill: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by the amine (1.2 equiv) via syringe.
-
Heating and Monitoring: Seal the tube tightly and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Reaction Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand system for the C-Cl bond.3. Impure reagents or solvent. | 1. Ensure a strictly inert atmosphere; use freshly degassed solvent.[9]2. Switch to a more active ligand (e.g., from a G2 to a G3/G4 system). Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Use high-purity, anhydrous reagents and solvents. |
| Hydrodehalogenation | The aryl chloride is reduced (Cl replaced by H) instead of aminated. This is a common side reaction.[9] | 1. Ensure strictly anhydrous conditions, as trace water can be a hydride source.2. Use a slight excess of the amine (1.2-1.5 equiv).[9]3. The choice of ligand can influence this; screen different biaryl phosphine ligands. |
| Ester Hydrolysis | Saponification of the ethyl ester to a carboxylic acid, often observed by LC-MS. | 1. Switch from a strong alkoxide base (NaOtBu) to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[13][14]2. Reduce the reaction temperature if conversion is still efficient at a lower temperature. |
| Complex Product Mixture | Potential for side reactions involving the 3-amino group or other decomposition pathways. | 1. Protect the 3-amino group if it is found to interfere (e.g., as a Boc carbamate), though this adds steps.2. Re-optimize temperature and reaction time; prolonged heating can lead to degradation. |
Conclusion
The is a challenging yet highly valuable transformation. Success requires a departure from "standard" conditions, with careful attention paid to the selection of a modern, highly active catalyst system capable of activating the inert C-Cl bond. Furthermore, the choice of a milder base is critical to prevent unwanted hydrolysis of the ester functionality. By leveraging the insights and the detailed protocol provided in this guide, researchers can effectively navigate the complexities of this reaction to synthesize valuable aminopyridine derivatives for drug discovery and development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theclinivex.com [theclinivex.com]
- 6. 3-Aminopyridine-2-carboxylic acid ethyl ester Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 12. entegris.com [entegris.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Chloropyridines
Introduction: The Strategic Role of Chloropyridines in Synthesis
Chloropyridines are a cornerstone class of heterocyclic compounds, serving as versatile precursors in the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the ability of the chlorine substituent to act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. This process allows for the strategic introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, onto the pyridine scaffold.
The pyridine ring's inherent electron-deficient nature, a result of the electronegative nitrogen atom, facilitates attack by nucleophiles. This activation, however, is not uniform across all positions. Understanding the principles that govern the reactivity of chloropyridine isomers is paramount for designing efficient and regioselective synthetic routes. This guide provides an in-depth exploration of the SNAr mechanism on chloropyridines, discusses the key parameters influencing reaction outcomes, and offers detailed, field-proven protocols for common transformations.
Pillar 1: Mechanistic Insights and Reactivity Trends
The SNAr reaction on chloropyridines proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the chlorine. This attack temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The reaction is completed in the second step, where the leaving group (chloride) is expelled, and aromaticity is restored.[3]
The stability of the Meisenheimer complex is the critical factor governing the reaction rate.[1] The position of the chlorine atom relative to the ring nitrogen profoundly impacts this stability, leading to a distinct reactivity order among isomers.
Positional Reactivity:
Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[4][5] This preference is due to the ability of the electronegative nitrogen atom to directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][6] One of the key resonance structures places the negative charge directly on the nitrogen, a significant stabilizing contribution.[6]
In contrast, attack at the C3 (meta) position does not allow for this direct delocalization of the negative charge onto the nitrogen atom.[1] The resulting intermediate is of much higher energy, making the reaction significantly slower and generally unsuccessful under standard SNAr conditions.[4]
The established order of reactivity for chloropyridine isomers is: 4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine [1]
This reactivity trend is further enhanced by the presence of additional electron-withdrawing groups (EWGs) ortho or para to the chlorine atom, which provide further stabilization for the anionic intermediate.[7][8] Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.[4]
Diagram: The SNAr Mechanism on 2-Chloropyridine and 4-Chloropyridine
Caption: Resonance stabilization of the Meisenheimer complex in SNAr.
Pillar 2: Key Experimental Parameters & Considerations
Successful execution of SNAr reactions on chloropyridines requires careful control over several experimental variables. The interplay between these factors determines the reaction's efficiency, selectivity, and overall yield.
| Parameter | Influence on Reaction & Expert Insights |
| Nucleophile | The nucleophile must be sufficiently strong to attack the electron-deficient ring.[4] Weak nucleophiles (e.g., alcohols, neutral amines) often require deprotonation with a base to form their more potent anionic counterparts (e.g., alkoxides, amides).[4][9] Highly basic nucleophiles can sometimes lead to side reactions, such as deprotonation of the pyridine ring itself.[7] |
| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred. These solvents are effective at solvating the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction rate.[7] Protic solvents can solvate and deactivate the nucleophile, slowing the reaction. |
| Temperature | Many SNAr reactions require elevated temperatures to overcome the activation energy barrier associated with disrupting aromaticity, especially with less reactive substrates or moderately strong nucleophiles.[7] Reaction temperatures can range from room temperature to 150°C or higher.[7] The use of sealed vessels or flow reactors can enable superheating of solvents for particularly challenging substitutions.[10] |
| Base | When using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), a suitable base is critical. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and strong non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The choice of base depends on the pKa of the nucleophile and the reaction conditions. |
| Leaving Group | For halopyridines, the typical reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I.[7] This is counterintuitive compared to SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to the initial, rate-determining nucleophilic attack.[9] While chlorine is a very common and cost-effective choice, fluorine can be advantageous for less reactive systems.[11] |
Pillar 3: Experimental Protocols & Workflows
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on 2- and 4-chloropyridines. These should be adapted based on the specific substrate and nucleophile used.
Diagram: General Experimental Workflow
Caption: Standard workflow for SNAr reactions.
Protocol 1: Amination of 4-Chloropyridine with a Secondary Amine
This protocol describes the reaction of 4-chloropyridine with a secondary amine, such as morpholine, a common transformation in medicinal chemistry.
-
Reagents & Materials:
-
4-Chloropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer, heating mantle/oil bath
-
Standard work-up and purification equipment
-
-
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMF (to make a ~0.5 M solution with respect to the chloropyridine).
-
Begin stirring the suspension. Add morpholine (1.2 equiv) to the mixture via syringe.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-morpholinopyridine.
-
Protocol 2: O-Alkoxylation of 2-Chloropyridine
This protocol details the synthesis of a 2-alkoxypyridine using an alcohol and a strong base. This reaction is fundamental for creating pyridine ethers.
-
Reagents & Materials:
-
2-Chloropyridine (1.0 equiv)
-
Alcohol (e.g., Benzyl alcohol, 1.5 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer, ice bath, heating source
-
Standard work-up and purification equipment
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF.
-
Cool the solvent to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.5 equiv) portion-wise to the stirred solvent. Caution: NaH reacts violently with water.
-
Slowly add the alcohol (1.5 equiv) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide. Hydrogen gas will be evolved.
-
After alkoxide formation is complete, add 2-chloropyridine (1.0 equiv) to the reaction mixture, either neat or dissolved in a small amount of anhydrous THF.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or LC-MS (typically 2-8 hours).
-
Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: S-Thiolation of 4-Chloropyridine using Thiourea
This two-step, one-pot procedure provides a reliable method for introducing a thiol group, which exists in tautomeric equilibrium with the corresponding thione form.
-
Reagents & Materials:
-
4-Chloropyridine (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric Acid (HCl) or Acetic Acid for acidification
-
Standard reaction and work-up equipment
-
-
Step-by-Step Procedure:
-
Isothiouronium Salt Formation: In a round-bottom flask, dissolve 4-chloropyridine (1.0 equiv) and thiourea (1.2 equiv) in ethanol or DMF.[12]
-
Heat the mixture to reflux (temperatures may range from 80 °C in ethanol to 140-160 °C in DMF) for 12-18 hours.[12] This step forms the S-(pyridin-4-yl)isothiouronium chloride intermediate. The reaction progress can be monitored by LC-MS.
-
Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 3-4 equiv in water) and heat the mixture again (e.g., reflux for 1-2 hours) to hydrolyze the intermediate.
-
Cool the resulting solution in an ice bath.
-
Carefully acidify the mixture with HCl or acetic acid until the product precipitates. The pH should be adjusted to be near the pKa of the thiol, often around pH 5-7.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pyridine-4-thiol/thione product.[12]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate (e.g., 3-chloropyridine). 2. Poor leaving group (less common with Cl, but possible). 3. Nucleophile is too weak or not fully deprotonated. 4. Reaction temperature is too low or time is too short. 5. Water contamination deactivating base/nucleophile. | 1. Add an electron-withdrawing group to the ring if possible; consider alternative chemistries like Buchwald-Hartwig amination.[13] 2. Switch to the corresponding fluoropyridine.[11] 3. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. 4. Increase reaction temperature and/or prolong reaction time.[7] 5. Use anhydrous solvents and reagents; perform under a strict inert atmosphere. |
| Multiple Products / Side Reactions | 1. Competing reaction sites on the substrate or nucleophile. 2. Strong base causing side reactions (e.g., deprotonation). 3. Thermal degradation of starting material or product. | 1. Use protecting groups on the nucleophile if it contains other reactive functional groups. 2. Use a milder, non-nucleophilic base (e.g., Cs₂CO₃) or a stoichiometric amount of a stronger base. 3. Lower the reaction temperature and extend the reaction time. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF, DMSO). 2. Product is highly polar and water-soluble. | 1. After extraction, wash the organic layer thoroughly with brine or a LiCl solution to remove DMF/DMSO. 2. Consider continuous liquid-liquid extraction or reverse-phase chromatography for purification. |
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 3-Chloropyridine-4-thiol | 1247828-52-9 [smolecule.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Incorporation of Ethyl 3-Amino-6-Chloropyridine-2-Carboxylate in PROTAC Development
Abstract
Proteolysis-targeting chimera (PROTAC) technology represents a paradigm shift in therapeutics, moving from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules consist of a warhead for a protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a connecting linker.[3][4][5] It is now unequivocally established that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[6][7] This guide moves beyond conventional flexible linkers to explore the strategic use of rigidifying scaffolds. Specifically, we detail the application of ethyl 3-amino-6-chloropyridine-2-carboxylate, a versatile building block, to construct well-defined, conformationally constrained linkers. This document provides the scientific rationale, detailed synthetic protocols, and characterization methodologies for researchers, scientists, and drug development professionals aiming to leverage this scaffold in next-generation PROTAC design.
Introduction: The "Linkerology" Imperative in PROTAC Design
Early PROTAC development heavily relied on synthetically accessible linkers, primarily flexible polyethylene glycol (PEG) and alkyl chains.[3][7] While effective, these linkers often result in molecules with high conformational flexibility, which can incur an entropic penalty upon formation of the key POI-PROTAC-E3 ternary complex. The field is rapidly evolving toward the integration of more rigid structural motifs—such as piperazines, piperidines, and heteroaromatic rings—into the linker.[3][8]
The Rationale for Rigidity:
-
Pre-organization: A rigid linker can pre-organize the warhead and anchor ligands into a conformation favorable for ternary complex formation, reducing the entropic cost of binding.[8]
-
Improved Selectivity: By constraining the possible orientations of the bound proteins, a rigid linker can disfavor the formation of off-target ternary complexes.[8]
-
Enhanced Physicochemical Properties: Incorporation of rigid scaffolds can lead to improved metabolic stability and other desirable drug-like properties.[8]
This compound is an exemplary building block for this modern approach. Its substituted pyridine core offers a defined geometry, while its orthogonal reactive handles—a chloro group for cross-coupling and an amino group for amidation—provide a clear and reliable synthetic path.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1352200-86-2 | [9][10][11] |
| Molecular Formula | C₈H₉ClN₂O₂ | [9][12] |
| Molecular Weight | 200.62 g/mol | [9][12] |
| Appearance | White to off-white powder | |
| Key Functional Groups | 3-Amino, 6-Chloro, 2-Ethyl Carboxylate |
Diagram 1: Structure of this compound with key reactive sites for PROTAC synthesis highlighted.
Foundational Concepts: The PROTAC Mechanism of Action
To effectively design a synthetic strategy, one must first understand the biological mechanism being harnessed. PROTACs act as catalytic scaffolds, hijacking the cell's native ubiquitin-proteasome system (UPS) to induce degradation of a specific POI.[13][14] The process is cyclical, allowing a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[15][16]
Diagram 2: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Workflow and Experimental Protocols
The strategic advantage of this compound lies in the orthogonality of its reactive sites. The chloro group at the 6-position is activated towards palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position is a prime nucleophile for amide bond formation.[17] This allows for a modular and controlled assembly of the final PROTAC.
The following protocols outline a representative synthesis using a von Hippel-Lindau (VHL) ligand as the E3 ligase anchor, a common choice in PROTAC development.[18][19]
Diagram 3: Modular synthetic workflow for PROTAC assembly using the pyridine building block.
Protocol 3.1: Synthesis of VHL-Pyridine Intermediate via Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura coupling is a robust and high-yielding method for forming C(sp²)-C(sp²) bonds. The chlorine at the 6-position of the pyridine ring is activated by the adjacent ring nitrogen, making it an excellent substrate for oxidative addition to the palladium catalyst.[17]
Materials:
-
VHL Ligand-Boronic Acid Pinacol Ester (1.0 eq)
-
This compound (1.1 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a round-bottom flask, add the VHL ligand-boronic acid pinacol ester, this compound, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure VHL-Pyridine intermediate.
Protocol 3.2: Saponification of the Ethyl Ester
Causality: The ethyl ester is a stable group but can be readily hydrolyzed under basic conditions to unmask a carboxylic acid. This functional group is ideal for subsequent amide bond formation, one of the most reliable reactions in medicinal chemistry.
Materials:
-
VHL-Pyridine Intermediate (from Protocol 3.1) (1.0 eq)
-
Lithium Hydroxide (LiOH) (5.0 eq)
-
Solvents: Tetrahydrofuran (THF) and Water (3:1 v/v)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the VHL-Pyridine intermediate in the THF/water solvent mixture in a round-bottom flask.
-
Add LiOH and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Quench the reaction by carefully acidifying the mixture to pH ~3-4 with 1M HCl (aq).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which is often used in the next step without further purification.
Protocol 3.3: Final PROTAC Assembly via HATU-Mediated Amide Coupling
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, ensuring a clean and high-yielding final step.
Materials:
-
VHL-Pyridine-Carboxylic Acid (from Protocol 3.2) (1.0 eq)
-
POI Ligand-Amine (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, nitrogen/argon line
Procedure:
-
In a reaction vial under an inert atmosphere, dissolve the VHL-Pyridine-Carboxylic Acid and the POI Ligand-Amine in anhydrous DMF.
-
Add DIPEA to the solution, followed by the portion-wise addition of HATU.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC compound using preparative reverse-phase HPLC to achieve high purity (>95%).
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC. This step underpins the trustworthiness of any subsequent biological data.[15]
Table 2: Key Analytical Techniques for PROTAC Validation
| Technique | Purpose | Expected Outcome |
| LC-MS/MS | Confirm molecular identity and assess purity. | A major peak in the chromatogram corresponding to the calculated exact mass of the PROTAC.[20][21] |
| ¹H and ¹³C NMR | Elucidate the complete chemical structure. | Correct chemical shifts, integration, and coupling patterns consistent with the proposed structure. |
| RP-HPLC | Quantify purity. | A single major peak with >95% purity by area under the curve.[22] |
Protocol 4.1: High-Resolution Mass Spectrometry (HRMS)
-
Method: Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., acetonitrile/water). Analyze via direct infusion or LC-MS using an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Validation: The observed m/z value should be within 5 ppm of the calculated exact mass for the protonated molecule [M+H]⁺.
Protocol 4.2: NMR Spectroscopy
-
Method: Dissolve 2-5 mg of the final, purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a ≥400 MHz spectrometer.
-
Validation: Confirm the disappearance of signals from starting material functional groups (e.g., the carboxylic acid proton) and the appearance of new signals (e.g., the amide proton). Ensure all signals can be assigned to the final structure.
Conclusion
This compound is a powerful and versatile building block for the modern PROTAC designer. Its rigid heteroaromatic core and orthogonal handles enable a modular and reliable synthetic approach to constructing PROTACs with constrained linkers. By moving away from purely flexible linkers, researchers can exert greater control over the conformational properties of their molecules, potentially leading to degraders with superior potency, selectivity, and drug-like characteristics. The protocols and rationale presented in this guide provide a robust framework for the successful incorporation of this scaffold into innovative targeted protein degradation platforms.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ivychem.com [ivychem.com]
- 11. Page loading... [guidechem.com]
- 12. calpaclab.com [calpaclab.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
The Versatile Scaffold: Ethyl 3-Amino-6-chloropyridine-2-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is perpetual. Among the myriad of heterocyclic systems, substituted pyridines hold a place of prominence due to their prevalence in a vast number of biologically active compounds. Ethyl 3-amino-6-chloropyridine-2-carboxylate, a polysubstituted pyridine derivative, has emerged as a particularly valuable building block for the synthesis of a diverse array of compounds with significant therapeutic potential. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate—offers multiple reaction handles for chemical modification, making it a versatile scaffold for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules, supported by detailed experimental protocols and an analysis of the underlying chemical principles.
The Strategic Importance of the 3-Aminopyridine Scaffold
The 3-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][2][3] Its ability to form key hydrogen bond interactions with biological targets, such as the hinge region of kinases, makes it a favored scaffold in drug design.[4] The presence of a chlorine atom at the 6-position of the pyridine ring in this compound provides a crucial site for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This is a common strategy in the development of kinase inhibitors to modulate potency and selectivity. Furthermore, the amino and ester functionalities can be readily transformed into a variety of other functional groups or used to construct fused heterocyclic systems, such as pyridopyrimidines, which are also known for their diverse pharmacological activities.[5][6]
Key Synthetic Transformations and Protocols
The utility of this compound as a medicinal chemistry scaffold is realized through a variety of synthetic transformations. Below are detailed protocols for some of the most critical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is instrumental in creating biaryl structures, a common motif in kinase inhibitors.[7][8]
Reaction Scheme:
A general Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)
-
Base (e.g., Potassium carbonate, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[9]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
The Buchwald-Hartwig amination allows for the synthesis of 6-amino-substituted pyridine derivatives, which are also important pharmacophores.[10][11][12]
Reaction Scheme:
A general Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv)
-
Phosphine ligand (e.g., XPhos, 0.04 equiv)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[13]
Causality behind Experimental Choices:
-
Ligand: Sterically hindered phosphine ligands like XPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition, especially with less reactive aryl chlorides.[13]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[11]
Cyclocondensation Reactions for the Synthesis of Fused Heterocycles
The 3-amino and 2-carboxylate functionalities of the title compound are perfectly positioned for cyclocondensation reactions to form fused heterocyclic systems, such as pyridopyrimidines. These scaffolds are known to exhibit a wide range of biological activities, including anticancer and kinase inhibitory properties.[3][5][6]
This protocol outlines a general method for the synthesis of a pyridopyrimidinone ring system, a common core in many kinase inhibitors.
Reaction Scheme:
Synthesis of a pyridopyrimidinone derivative.
Materials:
-
This compound (1.0 equiv)
-
Formamide (excess, as reagent and solvent)
Procedure:
-
In a round-bottom flask, add this compound to an excess of formamide.
-
Heat the reaction mixture to 150-180 °C for several hours (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Add water to the mixture to further precipitate the product.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Causality behind Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a high-boiling solvent, facilitating the cyclization reaction at elevated temperatures.
-
High Temperature: The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of ethanol and water.
Applications in Kinase Inhibitor Design
The this compound scaffold is a valuable starting point for the synthesis of various kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into different pockets of the active site to enhance potency and selectivity.
Workflow for Kinase Inhibitor Synthesis:
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. journaljpri.com [journaljpri.com]
- 4. This compound | 1352200-86-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note & Protocols: Strategic Derivatization of the Amino Group on Ethyl 3-Aminopyridine-4-Carboxylate
Introduction: The Strategic Value of Ethyl 3-Aminopyridine-4-Carboxylate
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Ethyl 3-aminopyridine-4-carboxylate, in particular, serves as a versatile and highly valuable starting material for the synthesis of complex molecular architectures.[3][4] Its structure features three key points for chemical modification: the C3-amino group, the C4-ester, and the pyridine ring itself. The primary amino group is a potent nucleophile and a convenient handle for introducing a wide array of functional groups, enabling the systematic exploration of chemical space around the pyridine core.
This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of robust and reliable methods for the derivatization of the C3-amino group. We will move beyond simple procedural lists to explain the underlying principles for each transformation, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The protocols described herein are designed to be self-validating, incorporating guidance on reaction monitoring, work-up, and purification to ensure reproducible results.
Core Derivatization Strategies
The nucleophilic character of the C3-amino group allows for several high-yielding transformations. The primary strategies covered in this note include acylation, sulfonylation, N-alkylation, N-arylation, and diazotization. Each method provides a distinct class of derivatives with unique physicochemical properties.
Workflow Overview: From Starting Material to Diverse Derivatives
The following diagram illustrates the central role of ethyl 3-aminopyridine-4-carboxylate as a precursor to a variety of functionalized molecules through key chemical transformations of its amino group.
Caption: General derivatization pathways for the C3-amino group.
Acylation: Amide Bond Formation
The formation of an amide bond via acylation is one of the most fundamental and reliable transformations of the amino group. This reaction typically involves treating the aminopyridine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base.
Causality and Experimental Choices:
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides, leading to faster reaction times. Anhydrides can be advantageous when the acid chloride is unstable or commercially unavailable.
-
Base: A base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can serve as both a base and a solvent. The choice of base is critical to prevent unwanted side reactions.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used to ensure the solubility of reactants and prevent reaction with the solvent.
Protocol 3.1: General Procedure for N-Acylation with an Acid Chloride
Principle: This protocol details the nucleophilic acyl substitution reaction between ethyl 3-aminopyridine-4-carboxylate and an acid chloride to form a stable amide derivative.
| Reagents & Materials | Purpose | Safety Note |
| Ethyl 3-aminopyridine-4-carboxylate | Starting Material | - |
| Acyl Chloride (e.g., Acetyl Chloride) | Acylating Agent | Corrosive, moisture-sensitive. Handle in a fume hood. |
| Triethylamine (TEA) or DIPEA | Base | Flammable, corrosive. Handle in a fume hood. |
| Dichloromethane (DCM), anhydrous | Solvent | Volatile, suspected carcinogen. Use in a fume hood. |
| Round-bottom flask, magnetic stirrer | Reaction Vessel | - |
| Argon or Nitrogen line | Inert Atmosphere | Prevents reaction with atmospheric moisture. |
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 3-aminopyridine-4-carboxylate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate of triethylammonium hydrochloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.
Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides is achieved by reacting the aminopyridine with a sulfonyl chloride in the presence of a base. Sulfonamides are important pharmacophores due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
Causality and Experimental Choices:
-
Reagents: Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride.
-
Base: Pyridine is often the base and solvent of choice for this transformation as it effectively scavenges the HCl byproduct and catalyzes the reaction.[5] Alternatively, TEA or DIPEA can be used in an aprotic solvent like DCM.
Protocol 4.1: Synthesis of an N-Arylsulfonyl Derivative
Principle: This protocol describes the reaction of the primary amino group with an arylsulfonyl chloride to produce the corresponding sulfonamide.[6][7]
| Reagents & Materials | Purpose | Safety Note |
| Ethyl 3-aminopyridine-4-carboxylate | Starting Material | - |
| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylating Agent | Corrosive, moisture-sensitive. |
| Pyridine, anhydrous | Base and Solvent | Flammable, toxic. Handle in a fume hood. |
| Round-bottom flask, magnetic stirrer | Reaction Vessel | - |
Procedure:
-
Setup: Dissolve ethyl 3-aminopyridine-4-carboxylate (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask at room temperature.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the starting amine.
-
Work-up: Pour the reaction mixture into a beaker of ice water. A solid precipitate of the sulfonamide product should form. If an oil forms, stir vigorously until it solidifies.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether or hexane to remove residual pyridine. The product can be further purified by recrystallization (e.g., from ethanol/water) to yield the pure sulfonamide.
N-Alkylation via Reductive Amination
While direct alkylation with alkyl halides is possible, it often leads to a mixture of mono- and di-alkylated products and is difficult to control. Reductive amination offers a milder and more selective method for synthesizing secondary amines.[8] This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by its immediate reduction with a mild reducing agent.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate. It is also less moisture-sensitive than other hydrides like sodium cyanoborohydride (NaBH₃CN).
-
Solvent: Dichloroethane (DCE) or DCM are excellent solvents. Acetic acid is sometimes added as a catalyst to facilitate imine formation.
Protocol 5.1: Selective Mono-N-Alkylation with an Aldehyde
Principle: This protocol outlines the formation of a secondary amine through the condensation of the primary amine with an aldehyde, followed by in-situ reduction of the resulting imine.[8]
| Reagents & Materials | Purpose | Safety Note |
| Ethyl 3-aminopyridine-4-carboxylate | Starting Material | - |
| Aldehyde (e.g., Benzaldehyde) | Alkylating Agent | Varies by aldehyde. |
| Sodium Triacetoxyborohydride | Reducing Agent | Moisture-sensitive. Reacts with water to produce H₂. |
| Dichloroethane (DCE) | Solvent | Suspected carcinogen. Use in a fume hood. |
| Acetic Acid (optional) | Catalyst | Corrosive. |
Procedure:
-
Setup: In a round-bottom flask, dissolve ethyl 3-aminopyridine-4-carboxylate (1.0 eq) and the aldehyde (1.1 eq) in DCE.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation if the reaction is sluggish.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.
-
Reaction: Stir at room temperature for 6-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel) to obtain the desired N-alkylated product.
N-Arylation: Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the state-of-the-art method.[9][10] This palladium-catalyzed cross-coupling reaction provides a powerful and general route to form carbon-nitrogen bonds under relatively mild conditions, a transformation that is challenging using classical methods.[11][12]
Causality and Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base.
-
Ligand: The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BINAP are highly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][11]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are required to maintain the activity of the palladium(0) catalyst.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 6.1: Palladium-Catalyzed N-Arylation
Principle: This protocol details the cross-coupling of ethyl 3-aminopyridine-4-carboxylate with an aryl bromide using a palladium/phosphine catalyst system.[13]
| Reagents & Materials | Purpose | Safety Note |
| Ethyl 3-aminopyridine-4-carboxylate | Starting Material | - |
| Aryl Bromide | Coupling Partner | Varies by aryl bromide. |
| Pd₂(dba)₃ | Palladium Pre-catalyst | Toxic, handle with care. |
| XPhos | Phosphine Ligand | Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | Base | Corrosive, moisture-sensitive. |
| Toluene, anhydrous, deoxygenated | Solvent | Flammable, toxic. |
| Schlenk flask or glovebox | Inert Atmosphere | Essential for catalyst stability. |
Procedure:
-
Setup (Glovebox Recommended): To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Reactant Addition: Add the aryl bromide (1.0 eq) and ethyl 3-aminopyridine-4-carboxylate (1.2 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (3x). Add anhydrous, deoxygenated toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Diazotization
The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid.[14] Pyridyl diazonium salts are often unstable but can serve as versatile intermediates for subsequent functionalization, such as conversion to halides (Sandmeyer reaction) or other groups.[15]
Causality and Experimental Choices:
-
Acid: A strong acid like HCl or H₂SO₄ is required to generate nitrous acid and protonate the intermediate species.
-
Temperature: The reaction must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[14]
Protocol 7.1: Formation of a Pyridyl Diazonium Salt Intermediate
Principle: This protocol describes the conversion of the primary amine to a diazonium salt, which is typically used immediately in a subsequent reaction step without isolation.[16][17]
| Reagents & Materials | Purpose | Safety Note |
| Ethyl 3-aminopyridine-4-carboxylate | Starting Material | - |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Oxidizer, toxic. |
| Hydrochloric Acid (conc.) | Acid | Highly corrosive. |
| Ice bath | Temperature Control | Essential for stability. |
Procedure:
-
Setup: Suspend ethyl 3-aminopyridine-4-carboxylate (1.0 eq) in a mixture of water and concentrated HCl at 0 °C in a beaker or flask.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the stirred aminopyridine suspension, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt is usually indicated by a change in color or the dissolution of the starting material.
-
Immediate Use: The resulting diazonium salt solution should be used immediately in the next synthetic step (e.g., by adding it to a solution of a copper(I) salt for a Sandmeyer reaction). Caution: Diazonium salts can be explosive when isolated and dry.
Summary and Outlook
The C3-amino group of ethyl 3-aminopyridine-4-carboxylate provides a reliable and versatile entry point for a vast range of chemical modifications. The core methodologies of acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination are robust techniques that enable the synthesis of diverse libraries of compounds for applications in drug discovery and materials science. By understanding the principles behind reagent and condition selection, researchers can effectively leverage this key building block to construct novel and complex molecular entities.
References
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE | CAS 14208-83-4 [matrix-fine-chemicals.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. grokipedia.com [grokipedia.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Diazotisation [organic-chemistry.org]
- 15. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-amino-6-chloropyridine-2-carboxylate
Introduction: Navigating the Purification of a Substituted Pyridine
Welcome to the technical support guide for the column chromatography purification of ethyl 3-amino-6-chloropyridine-2-carboxylate. This molecule, a key building block in pharmaceutical synthesis, presents unique purification challenges due to its chemical nature. The presence of a basic pyridine nitrogen and an amino group on the aromatic ring often leads to strong, undesirable interactions with standard silica gel stationary phases.[1][2] This guide provides field-proven insights and systematic troubleshooting strategies to help you overcome these challenges, ensuring high purity and yield in your experiments.
This document is structured as a dynamic resource, moving from frequently asked questions for initial experimental design to in-depth troubleshooting for specific issues encountered during the purification process.
Compound Overview
A clear understanding of the target molecule's properties is the first step toward a successful purification strategy.
| Property | Details |
| Compound Name | This compound |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol [3] |
| CAS Number | 1352200-86-2[3] |
| Key Functional Groups | Pyridine (basic), Amino (basic), Ester (polar), Chloro |
| Primary Challenge | The basic nitrogen atoms interact with acidic silanol groups on silica gel, causing peak tailing and potential yield loss.[1][4] |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning phase of the purification.
Q1: What is the most suitable stationary phase for this compound?
A: While silica gel is the most common stationary phase in organic synthesis, its acidic nature can be problematic for basic compounds like this pyridine derivative.[4]
-
Standard Silica Gel: Can be used, but almost always requires a mobile phase modifier (see Q3) to prevent severe peak tailing.[1][5]
-
Deactivated Silica (End-capped): A better choice than standard silica, as many of the acidic silanol groups are capped, reducing unwanted interactions.
-
Alumina (Neutral or Basic): Often an excellent choice for purifying amines.[6] Basic alumina, in particular, can prevent the protonation of the amine and pyridine groups, leading to much better peak shapes. However, you must re-optimize your mobile phase, as the elution order may change compared to silica.
-
Amino-functionalized Silica: This is a specialty phase that can provide excellent results by minimizing acid-base interactions.[4]
Recommendation: Start with standard silica gel and a mobile phase modifier for cost-effectiveness. If problems persist, switch to neutral alumina.
Q2: What is a good starting mobile phase system to screen on TLC?
A: A hexane/ethyl acetate system is the standard starting point for many organic compounds.[7] For this compound, which is moderately polar, you will likely need a higher proportion of ethyl acetate.
Recommended TLC Screening Systems:
| System | Ratio (v/v) | Purpose |
| Hexane / Ethyl Acetate | 70:30, 50:50, 30:70 | Standard system to gauge polarity. |
| Dichloromethane / Methanol | 98:2, 95:5, 90:10 | A more polar system if the compound has a low Rf in Hex/EtOAc. |
| Hexane / Acetone | 70:30, 50:50 | Acetone offers different selectivity compared to ethyl acetate. |
Goal: Aim for an Rf value of 0.25 - 0.35 for the target compound on TLC to ensure good separation on the column.
Q3: Should I add a modifier like triethylamine (TEA) or ammonia to my mobile phase? Why?
A: Yes, adding a small amount of a basic modifier is highly recommended when using silica gel.[4][5]
Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms in your compound can be protonated by these groups, leading to a strong ionic interaction. This causes a "stick-and-release" mechanism where some molecules are held more strongly than others, resulting in a broad, tailing peak.[1]
A basic modifier like triethylamine (added at 0.1-1% v/v) floods the mobile phase. The TEA preferentially interacts with the acidic silanol sites, effectively "masking" them from your compound.[5] This allows your compound to elute based on polarity interactions alone, resulting in a much sharper, more symmetrical peak.
Troubleshooting Guide: From Tailing Peaks to Low Yield
This section provides solutions to specific problems you may encounter during your column chromatography experiment.
Problem 1: Severe peak tailing is observed, leading to poor separation.
Q: My compound is smearing down the column and co-eluting with impurities. How can I achieve a sharp, symmetrical peak?
A: This is the most common issue for this class of compounds and is almost certainly due to interactions with the stationary phase.[1][2] Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for peak tailing.
Problem 2: The compound is not separating from a close-running impurity.
Q: My TLC shows two spots that are very close together. How can I improve the resolution?
A: Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
-
Solvent System Optimization: The primary cause of poor resolution is a suboptimal mobile phase.[7] Do not rely on a single TLC solvent system. Test a variety of solvents with different properties (e.g., Hexane/EtOAc, Toluene/Acetone, DCM/MeOH). A solvent system that gives a lower Rf value (e.g., 0.2) on TLC often provides better separation on the column.
-
Use a Gradient Elution: Instead of running the column with a single, isocratic solvent mixture, start with a lower polarity mobile phase and gradually increase the polarity. This keeps the bands tight and can often resolve compounds that co-elute under isocratic conditions.
-
Change the Stationary Phase: If solvent optimization fails, switching from silica to alumina (or vice-versa) can dramatically alter the elution order and may resolve your mixture.[1]
Problem 3: I have very low (or zero) recovery of my compound after the column.
Q: I loaded my crude material, but very little of my target compound eluted, even after flushing with a highly polar solvent. What happened?
A: This alarming issue points to two likely causes: irreversible adsorption or on-column degradation.[8]
-
Cause A: Irreversible Adsorption: The basic compound binds so strongly to the acidic silica that even highly polar solvents cannot elute it. This is common if a basic modifier was not used.
-
Cause B: On-Column Degradation: The acidic environment of the silica gel may be catalyzing the decomposition of your compound.[8]
Diagnostic Test (Self-Validating System): Perform a 2D TLC analysis to determine if your compound is stable on silica.[1][8] This is a critical and trustworthy diagnostic step.
Protocol 2: 2D-TLC for Compound Stability Assessment
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system (e.g., 50% EtOAc/Hexane).
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin. If you see new spots that are not on this diagonal, it indicates that your compound is degrading on the silica plate.[1]
Solutions:
-
If the 2D TLC shows degradation, you must switch to a less acidic stationary phase like neutral alumina or deactivated silica.[8]
-
If the 2D TLC is clean, the issue was likely irreversible binding. Re-run the column using a mobile phase containing a basic modifier like 0.5-1% triethylamine.
Experimental Workflow & Protocols
General Purification Workflow
Caption: Standard workflow for column chromatography purification.
Protocol 1: Column Chromatography on Silica Gel with TEA Modifier
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., 40% Ethyl Acetate in Hexane) that provides an Rf of ~0.3 for the target compound. Prepare a bulk solution of this eluent and add 0.5% (v/v) of triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent (Hexane). Wet-pack the column, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Using a pipette, carefully apply the concentrated sample to the top of the silica bed.[9]
-
Elution: Begin eluting with the mobile phase. If separation is poor, you can switch to a gradient elution, starting with a lower polarity (e.g., 20% EtOAc/Hexane + 0.5% TEA) and gradually increasing to a higher polarity (e.g., 60% EtOAc/Hexane + 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. calpaclab.com [calpaclab.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Chromatography of Aminopyridines
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing and purifying aminopyridines on silica gel. Our goal is to equip you with the foundational knowledge and practical protocols to achieve optimal separation performance.
Frequently Asked Questions (FAQs)
Q1: Why do my aminopyridine compounds tail on silica gel columns?
A: Tailing of basic compounds like aminopyridines is a common phenomenon in normal-phase chromatography on silica gel.[1] This occurs due to strong ionic interactions between the basic nitrogen atoms in your aminopyridine and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[2][3] These interactions lead to a portion of your compound being strongly retained, resulting in asymmetrical, tailing peaks.
Q2: What is the quickest way to fix tailing for my aminopyridine?
A: The most common and often quickest solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) is a widely used additive for this purpose.[4][5] Typically, adding 0.1-1% (v/v) of TEA to your eluent system can significantly improve peak shape by neutralizing the acidic sites on the silica.
Q3: Can I use something other than triethylamine?
A: Yes, other basic modifiers can be effective. Ammonia, often used as a solution in methanol or water, is another common choice.[6] Diethylamine has also been noted for its effectiveness, sometimes even more so than triethylamine due to its slightly stronger basicity.[4] The choice of modifier may depend on the specific aminopyridine and the desired purity of the final product, as well as downstream applications (e.g., volatility for easy removal).
Q4: Will adding a basic modifier change the retention factor (Rf) of my compound?
A: Yes, you should expect a change in the Rf value. By reducing the strong interactions with the silica, the basic modifier will generally cause your aminopyridine to elute faster, resulting in a higher Rf on a TLC plate or a shorter retention time in column chromatography. It's crucial to re-optimize your solvent system after adding the modifier.
Q5: Are there alternative stationary phases I can use to avoid this issue altogether?
A: Absolutely. If tailing remains a persistent issue, consider using a different stationary phase. Alumina, which is basic or neutral, can be a good alternative for the purification of amines.[7] Additionally, chemically modified silica gels, such as amine-bonded silica, are designed to create a less acidic surface and are highly effective for separating basic compounds.[2][8]
Troubleshooting Guide: A Systematic Approach to Eliminating Tailing
This guide provides a structured workflow to diagnose and resolve tailing issues with aminopyridines.
Step 1: Diagnose the Problem
First, confirm that the tailing is indeed due to the basicity of your aminopyridine. A simple diagnostic test is to run two TLC plates of your sample: one with your standard mobile phase and another with the same mobile phase containing a small amount (e.g., 0.5%) of triethylamine. If the tailing is significantly reduced or eliminated on the second plate, the issue is the acid-base interaction with the silica.
Step 2: Implement Mobile Phase Modification
If the diagnostic test is positive, the next step is to modify your mobile phase for column chromatography.
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
-
Solvent System Preparation: Prepare your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Additive Incorporation: To this mixture, add triethylamine to a final concentration of 0.1-1% by volume. Start with a lower concentration (e.g., 0.2%) and increase if necessary.
-
Equilibration: It is crucial to properly equilibrate your column with the modified mobile phase. Flush the packed column with at least 2-3 column volumes of the eluent containing TEA before loading your sample.[8][9]
-
Sample Loading and Elution: Dissolve your crude aminopyridine in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column. Proceed with the chromatography as usual.
Table 1: Common Basic Modifiers and Their Properties
| Modifier | Typical Concentration | pKa of Conjugate Acid | Volatility | Notes |
| Triethylamine (TEA) | 0.1 - 2% | ~10.75 | High | Most common choice, easily removed under vacuum.[4][5] |
| Diethylamine (DEA) | 0.1 - 2% | ~10.93 | High | Slightly more basic than TEA, can be more effective.[4] |
| Ammonia (NH₃) | 0.1 - 5% (of conc. aq. or methanolic solution) | ~9.25 | High | Very effective, often used in more polar solvent systems.[6] |
Mechanism of Action: How Basic Modifiers Work
The addition of a competing base like triethylamine effectively "masks" the acidic silanol sites on the silica gel surface. The lone pair of electrons on the nitrogen of TEA interacts with the protons of the silanol groups, preventing your aminopyridine from binding to these sites. This results in a more homogenous interaction with the stationary phase, leading to symmetrical peaks.
Caption: Mechanism of tailing prevention using a basic modifier.
Step 3: Consider Alternative Stationary Phases
If mobile phase modification does not provide the desired separation or if your compound is sensitive to basic conditions, changing the stationary phase is the next logical step.
Protocol 2: Using Amine-Bonded Silica
-
Column Selection: Choose a pre-packed column or bulk stationary phase with an amine-functionalized surface.
-
Solvent System Optimization: You will likely need to adjust your mobile phase. Amine-bonded phases are less polar than bare silica, so a less polar eluent may be required to achieve the same Rf.
-
Chromatography: Proceed with your separation as you would on standard silica gel. The amine-functionalized surface provides a more neutral environment, minimizing the strong ionic interactions that cause tailing.[2]
Table 2: Comparison of Stationary Phases for Aminopyridine Purification
| Stationary Phase | Surface Chemistry | Interaction Mechanism | Advantages | Disadvantages |
| Silica Gel | Acidic (Silanol groups) | Normal-phase adsorption, strong ionic interactions with bases | Inexpensive, widely available | Causes tailing of basic compounds.[1][2] |
| Alumina | Basic or Neutral | Normal-phase adsorption | Good for separation of amines, less acidic than silica.[7] | Can have variable activity, may not be suitable for all compounds. |
| Amine-Bonded Silica | Neutral/Slightly Basic | Normal-phase adsorption with reduced acidity | Excellent for basic compounds, eliminates tailing.[2][8] | More expensive than bare silica. |
Troubleshooting Workflow Diagram
Caption: A step-by-step guide to resolving peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of Ethyl 3-amino-6-chloropyridine-2-carboxylate
This guide is designed for researchers, scientists, and professionals in drug development who are working with ethyl 3-amino-6-chloropyridine-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting advice to help you successfully purify this compound through recrystallization. This document is structured as a dynamic resource, addressing common challenges and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Recrystallization Challenges
Recrystallization is a powerful purification technique, but its success hinges on careful execution and an understanding of the underlying principles.[1] Below are common issues encountered during the recrystallization of this compound, along with their causes and solutions.
Question: My compound "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[2] This is a common problem with compounds that have relatively low melting points or when the solution is supersaturated.
-
Causality: The high concentration of the solute in the hot solvent can lead to its separation as a liquid phase upon cooling, as the solubility limit is reached at a temperature where the compound is still molten. Impurities can also depress the melting point of the mixture, exacerbating this issue.
-
Step-by-Step Solution:
-
Re-dissolve the oil: Heat the mixture to dissolve the oil back into the solvent.
-
Add more solvent: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution. This will decrease the saturation point and lower the temperature at which crystals begin to form.[3]
-
Ensure slow cooling: Allow the solution to cool slowly to room temperature without disturbance. Rapid cooling often promotes oiling out.[4] You can insulate the flask to slow down the cooling process.
-
Induce crystallization: If oiling persists, try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites for crystal growth.[5] Adding a seed crystal of the pure compound can also be very effective.[3]
-
Question: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
Answer:
The absence of crystal formation upon cooling typically points to one of two issues: either the solution is not sufficiently saturated, or it has become supersaturated.[2][5]
-
Causality: If too much solvent was used, the concentration of the solute might not reach the point of saturation even at low temperatures.[5] Conversely, a supersaturated solution is one where the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites for crystallization to begin.
-
Step-by-Step Solution:
-
Address potential supersaturation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic scratches provide a surface for crystals to start forming.[3][5]
-
Seeding: Introduce a tiny crystal of the pure this compound into the solution. This "seed" crystal will act as a template for further crystal growth.[3]
-
-
Increase concentration: If inducing crystallization doesn't work, it's likely that too much solvent was used.
-
Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.
-
Once the volume is reduced, allow the solution to cool slowly again.
-
-
Cool further: If crystals still haven't formed at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.
-
Question: The yield of my recrystallized product is very low. How can I improve it?
Answer:
A low yield is a common frustration in recrystallization. It's important to remember that some loss of product is inherent to the process, as the compound will have some solubility in the solvent even at low temperatures.[5] However, significant losses can often be minimized.
-
Causality: The primary causes of low yield include using too much solvent, incomplete precipitation of the solute, and premature filtration.
-
Step-by-Step Solution:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[4][5]
-
Ensure adequate cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Recover a second crop of crystals: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, batch of crystals.
-
Avoid excessive washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much wash solvent or solvent that is not cold will redissolve some of your product.[5]
-
Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation. While recrystallization can remove many impurities, sometimes specific techniques are needed for colored contaminants.
-
Causality: The colored impurities may have similar solubility profiles to your target compound, making them difficult to separate by simple recrystallization.
-
Step-by-Step Solution:
-
Use activated charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often enough) to the hot solution. Adding too much will adsorb your product as well.
-
Keep the solution hot for a few minutes to allow for adsorption.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing in the funnel.
-
-
Consider a different solvent system: The colored impurity might be more soluble in a different solvent, allowing for better separation.
-
Frequently Asked Questions (FAQs)
What are the ideal properties of a recrystallization solvent for this compound?
An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the crystals.
-
Be non-toxic, inexpensive, and non-flammable.
Which solvents are a good starting point for the recrystallization of this compound?
Given the structure of this compound, which contains an ester, an amine, and a chlorinated pyridine ring, a good starting point would be polar protic or aprotic solvents. Based on general principles for similar compounds, the following single and mixed solvent systems can be considered:
| Solvent System | Rationale & Considerations |
| Ethanol or Isopropanol | The hydroxyl group can hydrogen bond with the amino group and the ester's carbonyl oxygen. Often shows a good solubility difference between hot and cold. |
| Ethyl Acetate | The ester functionality in the solvent is similar to that in the compound ("like dissolves like").[6] It is a moderately polar solvent. |
| Toluene | Can be effective for aromatic compounds. May need to be used in a mixed solvent system. |
| Hexane/Ethyl Acetate | A common mixed solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexane is added until the solution becomes cloudy (the cloud point), then redissolved by adding a little more ethyl acetate.[6] |
| Ethanol/Water | Another common mixed solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the cloud point is reached. |
How do I perform a small-scale trial to find the best solvent?
-
Place a small amount of your crude compound (about 20-30 mg) in several different test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor room-temperature solubility in a hot water bath. A good solvent will dissolve the compound when hot.
-
Allow the solutions that dissolved the compound to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a good quantity of crystals upon cooling.
Experimental Protocol: General Recrystallization Procedure
This is a general procedure that should be optimized for your specific case.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Troubleshooting Workflow
Here is a visual guide to help you navigate the troubleshooting process during recrystallization.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 3-amino-6-chloropyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 3-amino-6-chloropyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes for higher yield and purity.
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Q1: My reaction has stalled. The primary component in my crude mixture is the starting material, 2,5-dichloropyridine (or a similar precursor). What are the likely causes and how can I drive the reaction to completion?
A1: Failure to drive the initial nucleophilic aromatic substitution (SNAr) to completion is a common hurdle. The reactivity of chloropyridines can be sluggish without appropriate activation.[1][2]
Plausible Causes & Mechanistic Insight:
-
Insufficient Activation: The pyridine ring is electron-deficient, which activates it for nucleophilic attack, especially at the 2- and 6-positions.[1] However, the reaction with the amine precursor still requires sufficient thermal energy or catalytic activation to overcome the energy barrier of forming the Meisenheimer intermediate.
-
Base Stoichiometry/Strength: A suitable base is crucial for deprotonating the incoming amine nucleophile (if applicable) or neutralizing any generated acid (e.g., HCl), which can protonate and deactivate the starting amine. An inadequate amount or strength of the base can halt the reaction.
-
Reaction Temperature: The SNAr reaction on unactivated chloropyridines often requires high temperatures (e.g., >100-150 °C) to proceed at a reasonable rate.[2] Insufficient temperature is a primary cause of stalled reactions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged intermediate and withstand high temperatures. Using a less polar solvent can significantly slow the reaction.
Troubleshooting & Preventative Measures:
-
Temperature Optimization: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS. For challenging substrates, microwave-assisted synthesis can be highly effective at reaching the necessary temperatures rapidly and improving yields.[3]
-
Base Evaluation: Ensure at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DBU) is used. For precious starting materials, consider using a stronger base if the substrate is stable under those conditions.
-
Catalyst Addition: While often performed thermally, consider a copper-catalyzed Ullmann-type coupling or a Palladium-catalyzed Buchwald-Hartwig amination. These routes operate via different mechanisms and can be more efficient at lower temperatures, though they require more complex workups to remove the catalyst.[4]
Q2: I've isolated a major byproduct that is more polar than my desired product on TLC. Mass spectrometry indicates a mass loss of 28 Da (C₂H₄). What is this impurity and how do I prevent its formation?
A2: This observation is highly characteristic of the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-amino-6-chloropyridine-2-carboxylic acid.
Mechanism & Formation Conditions:
-
Ester Hydrolysis: This reaction can be catalyzed by either acid or base and is exacerbated by the presence of water in the reaction mixture or during workup. The electron-withdrawing nature of the pyridine ring can make the ester carbonyl more susceptible to nucleophilic attack by water or hydroxide.
-
Sources of Water: Common sources include wet solvents, reagents (especially hygroscopic bases like NaOH or KOH), or an aqueous workup performed under non-pH-controlled conditions.
Troubleshooting & Preventative Measures:
-
Anhydrous Conditions: Use freshly dried solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Controlled Workup: When performing an aqueous workup, ensure the pH is kept neutral or slightly basic. Avoid strong acidic or basic conditions for extended periods. If the product needs to be extracted from an acidic aqueous layer, neutralize it quickly and extract immediately.[5]
-
Non-Aqueous Workup: If the product and impurities have sufficiently different solubilities, consider a non-aqueous workup, such as direct filtration followed by concentration and purification by column chromatography.
-
Re-esterification: If hydrolysis is unavoidable, the crude carboxylic acid can be isolated and re-esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) as a final step.
Q3: During my reaction at high temperatures, or during the purification of the hydrolyzed byproduct (the carboxylic acid), I'm observing gas evolution and the formation of 2-amino-5-chloropyridine. What is happening?
A3: You are observing the decarboxylation of the 3-amino-6-chloropyridine-2-carboxylic acid. The loss of CO₂ from a carboxylic acid ortho to the pyridine nitrogen is a well-documented thermal decomposition pathway.
Mechanistic Insight:
-
Hammick Mechanism: Picolinic acids (pyridine-2-carboxylic acids) can decarboxylate through a mechanism involving a zwitterionic intermediate.[6][7] The pyridine nitrogen stabilizes the negative charge that develops on the ring carbon as the C-C bond breaks, forming an ylide intermediate which is then protonated.[6][8]
-
Accelerating Factors: The reaction is accelerated by heat. The presence of both electron-withdrawing and electron-releasing groups at the 3-position can also accelerate the decarboxylation of the acid form.[6][7]
Troubleshooting & Preventative Measures:
-
Temperature Control: The most critical factor is temperature. Avoid excessive heating (>150 °C) during the synthesis, particularly if any ester hydrolysis has occurred. If distillation is used for purification, employ vacuum distillation to lower the required temperature.
-
Avoid Acidic Conditions at High Temperature: While the reaction can proceed from the zwitterion, strongly acidic conditions can protonate the ring, which may influence the rate.[9] If handling the carboxylic acid intermediate, perform any subsequent steps at the lowest practical temperature.
-
Protect the Carboxyl Group: If decarboxylation is a persistent issue, consider synthesizing the molecule with a more robust protecting group than an ethyl ester, or carry the carboxylic acid through the final steps at low temperatures.
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended general conditions for purification of this compound?
For laboratory scale, flash column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) typically provides good separation of the desired product from less polar starting materials and more polar byproducts like the hydrolyzed acid.
FAQ 2: How can I reliably confirm the structure and purity of my final product?
A multi-technique approach is essential for unambiguous characterization:
-
¹H and ¹³C NMR: Provides definitive structural information and connectivity.
-
LC-MS: Confirms the molecular weight and provides an accurate assessment of purity (e.g., >95% by peak area).
-
FTIR: Confirms the presence of key functional groups (e.g., N-H stretches for the amine, C=O stretch for the ester).
FAQ 3: Can the chloro- group at the 6-position be displaced by amines?
Yes, this is a potential side reaction, leading to di-aminated products, especially if a large excess of the amine nucleophile is used at high temperatures for extended periods. The chloro group at the 6-position is activated towards SNAr by the ring nitrogen. To minimize this, use a controlled stoichiometry of the amine (e.g., 1.0-1.2 equivalents) and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.
Protocols & Methodologies
Protocol 1: General Synthesis of this compound
This is a representative protocol and may require optimization.
-
To a sealed reaction vessel charged with ethyl 3-amino-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) as both reagent and solvent.
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient).
Protocol 2: Workup Procedure to Minimize Ester Hydrolysis
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding it to a rapidly stirred, cold (0 °C) saturated solution of sodium bicarbonate. This avoids a highly acidic aqueous phase.
-
Maintain the pH between 7.5 and 8.5 during the quench and subsequent extraction.
-
Immediately extract the product into ethyl acetate. Do not allow the mixture to sit in the aqueous phase for an extended time.
-
Proceed with drying and concentration as described in the general protocol.
Visual Guides & Workflows
Diagram 1: Key Synthetic and Side Reaction Pathways
This diagram illustrates the desired reaction to form the target product versus the competing side reactions of hydrolysis and subsequent decarboxylation.
Caption: Main vs. Side Reaction Pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A logical workflow for troubleshooting low product yield.
Data Summary Tables
Table 1: Troubleshooting Side Reactions
| Observed Symptom | Probable Cause | Proposed Solution(s) |
| High amount of starting material | Incomplete SNAr reaction | Increase temperature; use a stronger/stoichiometric base; consider catalysis (Cu or Pd). |
| Significant polar spot on TLC; Mass loss of 28 Da | Ester Hydrolysis | Use anhydrous solvents/reagents; maintain neutral pH during aqueous workup. |
| Gas evolution at high temp; Mass loss of 72 Da (CO₂ + C₂H₄) | Decarboxylation of hydrolyzed acid | Maintain strict temperature control (<150 °C); avoid prolonged heating. |
| Higher MW peak observed in MS | Di-amination / Over-reaction | Use controlled amine stoichiometry (1.0-1.2 eq); monitor reaction closely. |
Table 2: Recommended TLC and Column Chromatography Solvents
| Application | Solvent System | Comments |
| TLC Monitoring | Ethyl Acetate / Hexanes (3:7) | Provides good separation for most components. Adjust ratio as needed. |
| Column Chromatography | Gradient: 10% to 40% Ethyl Acetate in Hexanes | Starts by eluting non-polar impurities, then the product, leaving polar impurities on the column. |
| Staining | Potassium Permanganate (KMnO₄) | The amine and pyridine ring are typically active. UV visualization is also effective. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing the Synthesis of 3-Aminopyridine Esters
Welcome to the technical support center for the synthesis of 3-aminopyridine esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yield and purity in their synthetic routes. Here, we will explore common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and field-proven experience.
Introduction: The Synthetic Challenge
The synthesis of 3-aminopyridine esters, while conceptually straightforward, is often plagued by competing reactions and purification difficulties. The presence of two nucleophilic centers—the amino group and the pyridine nitrogen—along with the electronic nature of the pyridine ring, necessitates a carefully considered synthetic strategy. This guide will help you navigate these complexities to achieve your desired products with higher efficiency.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis of 3-aminopyridine esters, providing both the probable cause and a validated solution.
Problem 1: Low Yield of the Desired Ester with Significant Starting Material Remaining
Q: I am attempting a Fischer esterification of a 3-aminopyridine carboxylic acid derivative with an alcohol and an acid catalyst (e.g., H₂SO₄ or HCl), but I'm observing low conversion even after prolonged reaction times. What is going wrong and how can I improve the yield?
A: This is a common issue when dealing with aminopyridine substrates under acidic conditions. The primary cause is the protonation of the basic pyridine nitrogen and the amino group by the strong acid catalyst. This protonation deactivates the pyridine ring and can reduce the solubility of your starting material, thereby impeding the esterification reaction.
Causality and Solution:
-
Protonation and Deactivation: The acid catalyst, essential for activating the carboxylic acid for nucleophilic attack by the alcohol, will preferentially protonate the more basic pyridine nitrogen and the amino group. This creates a positively charged species, which is less soluble in common organic solvents and electronically deactivated towards the reaction.
-
Solution 1: Use of Gaseous HCl in Alcohol: A classic approach is to use the alcohol reactant as the solvent and bubble dry HCl gas through the mixture.[1][2] This generates the acid catalyst in situ. While this can still lead to protonation, the high concentration of the alcohol can help drive the equilibrium towards the ester product. Be prepared for extended reaction times and potentially incomplete conversion.[1][2]
-
Solution 2: Alternative Catalysts: Consider using milder or alternative acid catalysts that can promote esterification without excessive protonation of the pyridine ring. Heteropoly acids or their salts have shown high activity in the esterification of pyridine carboxylic acids.[3] Modified pyridinium p-toluenesulfonate (PPTS) catalysts have also been developed for mild esterification.[4]
-
Solution 3: Protecting the Amino Group: A more robust solution is to protect the amino group prior to esterification. The tert-Butoxycarbonyl (Boc) group is a common choice as it is stable to many esterification conditions and can be readily removed later.[5]
Experimental Workflow: Fischer Esterification with Gaseous HCl
Caption: Workflow for Fischer Esterification of 3-Aminopyridine Carboxylic Acids.
Problem 2: Formation of Amide Byproduct Instead of the Ester
Q: I am using a coupling agent like DCC or EDC for the esterification of a 3-aminopyridine carboxylic acid, but I am isolating a significant amount of an amide byproduct. How can I favor ester formation?
A: The formation of an amide byproduct is a classic example of a competing reaction where the amino group of another molecule of the 3-aminopyridine starting material acts as a nucleophile, attacking the activated carboxylic acid intermediate. This is particularly problematic when the alcohol is a poor nucleophile (e.g., a secondary or tertiary alcohol).
Causality and Solution:
-
Competitive Nucleophilic Attack: The amino group of 3-aminopyridine is a potent nucleophile and can compete with the alcohol in attacking the activated carboxylic acid (e.g., the O-acylisourea intermediate in a Steglich esterification).
-
Solution 1: Protection of the Amino Group: The most effective way to prevent amide formation is to protect the amino group before the esterification reaction. The Boc group is an excellent choice as it renders the nitrogen non-nucleophilic.[5]
-
Solution 2: Use of a More Nucleophilic Alcohol or Catalyst: If protecting the amino group is not desirable, you can try to favor the esterification kinetically. Using a less sterically hindered and more nucleophilic alcohol can help. Additionally, in a Steglich esterification, ensure you are using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol.[6]
-
Solution 3: Inverse Addition: Slowly adding the coupling agent to a solution of the carboxylic acid, alcohol, and DMAP can help to keep the concentration of the highly reactive activated acid low, potentially favoring the reaction with the alcohol which is present in a higher concentration than the free amine of the starting material.
Logical Relationship: Amide vs. Ester Formation
Caption: Competing nucleophilic attack leading to ester and amide formation.
Problem 3: Difficulty in Removing Byproducts During Purification
Q: After my esterification reaction (e.g., Steglich or Mitsunobu), I'm struggling to purify my 3-aminopyridine ester from the reaction byproducts like dicyclohexylurea (DCU) or triphenylphosphine oxide. What are the best practices for purification?
A: Purification of 3-aminopyridine esters can be challenging due to the polar nature of the product and the similar chromatographic behavior of some byproducts.
Causality and Solution:
-
Byproduct Properties: DCU from DCC-mediated couplings is often insoluble in many organic solvents and can be removed by filtration. However, some residual DCU can be difficult to remove completely. Triphenylphosphine oxide from Mitsunobu reactions can be notoriously difficult to separate by standard silica gel chromatography.
-
Solution 1: Filtration for DCU: For Steglich esterifications using DCC, a significant portion of the DCU byproduct can be removed by filtration. It is often beneficial to concentrate the reaction mixture and redissolve it in a solvent where the DCU has low solubility (e.g., diethyl ether or dichloromethane) to maximize its precipitation before filtration.
-
Solution 2: Modified Workup for Triphenylphosphine Oxide: For Mitsunobu reactions, several workup procedures can be employed to remove triphenylphosphine oxide. One method is to precipitate it from a nonpolar solvent like hexanes. Another is to convert it to a water-soluble phosphonium salt by treating the crude reaction mixture with an acid.
-
Solution 3: Cation-Exchange Chromatography: For polar, basic compounds like 3-aminopyridine esters, cation-exchange chromatography can be a powerful purification technique. This method separates compounds based on their charge and can be very effective at removing neutral byproducts.[7]
-
Solution 4: Alternative Reagents: Consider using alternative reagents that lead to more easily removable byproducts. For example, using diisopropylcarbodiimide (DIC) instead of DCC in a Steglich esterification results in the formation of diisopropylurea (DIU), which is more soluble in organic solvents and can sometimes be easier to remove.
Data Summary: Common Esterification Methods and Byproducts
| Method | Coupling/Activating Agents | Common Byproducts | Removal Strategy |
| Fischer-Speier | Acid catalyst (H₂SO₄, HCl) | Water | Dean-Stark trap, excess alcohol |
| Steglich | DCC, DMAP | Dicyclohexylurea (DCU) | Filtration |
| Steglich (modified) | EDC, DMAP | Water-soluble urea | Aqueous workup |
| Mitsunobu | DEAD/DIAD, PPh₃ | Hydrazine dicarboxylate, Triphenylphosphine oxide | Chromatography, specialized workups |
Frequently Asked Questions (FAQs)
Q1: Should I be concerned about N-acylation of the pyridine ring?
A1: Direct N-acylation of the pyridine ring to form a stable acylpyridinium salt is generally not a major concern under standard esterification conditions, especially for 3-aminopyridine. The pyridine nitrogen is less nucleophilic than the exocyclic amino group. However, in the presence of highly reactive acylating agents (like acyl halides) and a non-nucleophilic base, transient formation of an acylpyridinium species is possible and is, in fact, a key intermediate in DMAP-catalyzed reactions.
Q2: Can I perform a one-pot protection and esterification of a 3-aminopyridine carboxylic acid?
A2: While a one-pot procedure is attractive, it can be challenging. The conditions for protecting the amino group (e.g., using Boc anhydride with a base) might not be compatible with the subsequent esterification step. A sequential approach with isolation of the protected intermediate is generally more reliable and leads to a cleaner final product.
Q3: Are there any "green" or more sustainable approaches to synthesizing 3-aminopyridine esters?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. For Fischer-type esterifications, using solid acid catalysts that can be easily recovered and reused is a greener alternative to mineral acids.[3] For coupling reactions, moving away from hazardous solvents like dichloromethane and using more benign alternatives is encouraged. Additionally, catalytic methods that avoid the use of stoichiometric activating agents are being explored.
Q4: My 3-aminopyridine derivative has other sensitive functional groups. Which esterification method is the mildest?
A4: The Steglich esterification is known for its mild reaction conditions, typically performed at room temperature and under neutral pH, making it suitable for substrates with acid- or base-labile functional groups.[6][8] The Mitsunobu reaction is also conducted under mild, neutral conditions. Fischer esterification, with its requirement for strong acid and heat, is generally the harshest of these common methods.
Q5: How can I confirm the structure of my final 3-aminopyridine ester and check for isomeric impurities?
A5: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of both the pyridine and ester functionalities.
-
Mass spectrometry (MS) will confirm the molecular weight of your product.
-
Infrared (IR) spectroscopy can show the characteristic stretches for the ester carbonyl (around 1730 cm⁻¹) and the N-H bonds of the amino group (around 3300-3500 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of your product and detecting any isomeric impurities.
By carefully selecting your reaction conditions, considering the use of protecting groups, and employing appropriate purification strategies, you can significantly improve the yield and purity of your 3-aminopyridine esters.
References
- 1. 3-Aminopyridine-2-carboxylic acid ethyl ester | 27507-15-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids-Academax [idesign.academax.com]
- 4. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Stability of ethyl 3-amino-6-chloropyridine-2-carboxylate under acidic and basic conditions
Document ID: TSC-ECPC-STAB-001
Last Updated: January 5, 2026
Introduction
This technical guide provides in-depth information and troubleshooting advice regarding the stability of Ethyl 3-amino-6-chloropyridine-2-carboxylate (CAS 1352200-86-2) under various experimental conditions.[1][2][3] As a substituted pyridine derivative, this molecule's stability is primarily influenced by its three key functional groups: an ethyl ester, an aromatic amine, and a chloro-substituent on the pyridine ring. Understanding the interplay of these groups under acidic and basic conditions is critical for successful experimental design, process development, and analytical method validation.
This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address challenges encountered by researchers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways involve the hydrolysis of the ethyl ester functional group.
-
Under Basic Conditions: The molecule is susceptible to rapid, irreversible hydrolysis of the ethyl ester via a process called saponification.[4][5][6] This reaction is typically faster than acid-catalyzed hydrolysis and results in the formation of the corresponding carboxylate salt (3-amino-6-chloropyridine-2-carboxylate). Subsequent acidification is required to protonate the salt and yield the carboxylic acid.[4][7]
-
Under Acidic Conditions: The ester can undergo acid-catalyzed hydrolysis, a reversible reaction that yields the carboxylic acid (3-amino-6-chloropyridine-2-carboxylic acid) and ethanol.[8] To drive the reaction to completion, it is often necessary to use a large excess of water.[8]
The pyridine ring itself is generally stable, but extreme conditions could potentially lead to other reactions.[9] The chloro-substituent is relatively stable but could be susceptible to nucleophilic substitution under harsh conditions, although this is less common than ester hydrolysis.
Q2: How stable is the aminopyridine portion of the molecule?
A2: The aminopyridine core is generally robust. Studies on similar compounds like 4-aminopyridine and 3,4-diaminopyridine have shown excellent chemical stability in both solid form and in solution under various storage conditions, including refrigeration and room temperature.[10][11] However, the amino group makes the pyridine ring more electron-rich, which can influence its reactivity. The protonated form of the aminopyridine is often required for certain biological activities, indicating that the molecule's state will change depending on the pH of the medium.[12]
Q3: What are the initial signs of degradation I should look for?
A3: The first indication of degradation is typically a change in the analytical profile of your sample.
-
Chromatographic Analysis (HPLC/UPLC): The appearance of new peaks and a corresponding decrease in the peak area of the parent compound is the most definitive sign. The primary degradation product to expect is the carboxylic acid (3-amino-6-chloropyridine-2-carboxylic acid).[13]
-
Physical Appearance: While less reliable, changes in the color or clarity of a solution may indicate degradation, although this is not always the case.
-
pH Shift: In unbuffered solutions, the formation of the carboxylic acid during hydrolysis will lower the pH of the solution.
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, this compound should be stored in a cool, dry place, protected from light and moisture. Standard room temperature is generally acceptable for the solid material.[1] Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at refrigerated temperatures (2-8 °C) and used promptly. Avoid storing solutions in strongly acidic or basic buffers for extended periods.
Section 2: Troubleshooting Guides
Issue 1: Low yield or complete loss of compound after exposure to a basic solution (e.g., pH > 9).
| Potential Cause | Explanation | Recommended Action |
| Saponification | The ethyl ester has been rapidly and irreversibly hydrolyzed by the base to form the highly water-soluble carboxylate salt. Standard extraction with organic solvents will fail to recover this charged species from the aqueous layer.[4][6] | 1. Acidify: Carefully adjust the pH of your aqueous solution to be acidic (e.g., pH 3-4) using a suitable acid like 1M HCl. This will protonate the carboxylate, forming the neutral carboxylic acid. 2. Extract: Re-extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The neutral carboxylic acid should now partition into the organic phase. 3. Confirm: Use an appropriate analytical technique (e.g., TLC, LC-MS) to confirm the identity of the extracted product as the carboxylic acid. |
| High Temperature | Elevated temperatures will significantly accelerate the rate of base-catalyzed hydrolysis. | If possible, perform steps involving basic conditions at reduced temperatures (e.g., 0-5 °C) to minimize the rate of degradation. |
Issue 2: Inconsistent results or partial degradation observed in an acidic workflow (e.g., pH < 4).
| Potential Cause | Explanation | Recommended Action |
| Reversible Hydrolysis | Acid-catalyzed hydrolysis is an equilibrium reaction.[8] If insufficient water is present or reaction time is too short, you will have a mixture of the starting ester and the product carboxylic acid. | 1. Increase Water Content: Ensure a sufficient excess of water is present in the reaction to drive the equilibrium towards the hydrolysis products. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture (e.g., 40-50 °C) to ensure it reaches completion. Monitor the reaction progress by HPLC. |
| Incomplete Protonation | The catalytic cycle requires protonation of the ester's carbonyl oxygen.[8][14] If the acid concentration is too low, the reaction rate will be slow. | Ensure the acid concentration is sufficient to act as a catalyst (typically 0.1 M to 1 M).[15] |
Issue 3: Appearance of multiple unexpected peaks in HPLC after a stress study.
| Potential Cause | Explanation | Recommended Action |
| Secondary Degradation | Under harsh stress conditions (e.g., high heat, extreme pH), the primary hydrolysis product (the carboxylic acid) or the parent compound may undergo further degradation. The chloro-substituent could be susceptible to nucleophilic attack. | 1. Use Milder Conditions: Reduce the severity of the stress conditions (lower temperature, less extreme pH, shorter duration). The goal of a forced degradation study is to achieve 5-20% degradation, not complete destruction of the molecule.[15][16] 2. Isolate and Characterize: If the impurities are significant, use preparative chromatography to isolate them and spectroscopic techniques (MS, NMR) to elucidate their structures. This is crucial for understanding the complete degradation profile. |
| Reaction with Buffer/Solvent | Components of your reaction mixture (e.g., buffers, co-solvents) may be reacting with the compound under stress. | Run control experiments where the compound is stressed in the absence of buffers or with different solvent systems to identify potential interactions. Choose inert solvents and buffer systems where possible. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)
This protocol outlines a typical forced degradation study to determine the stability of this compound, in line with principles from ICH guidelines.[17][18][19] The goal is to induce partial (5-20%) degradation to identify potential degradants.[15][16]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter
-
Water bath or heating block
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Time Zero (T0) Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system. This is your T0 reference.
-
Acid Stress:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Place the vial in a water bath at 60 °C.[15]
-
Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Stress:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Keep the vial at room temperature due to the expected rapid degradation.
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Before injection, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Analyze by HPLC.
-
-
Data Analysis: Compare the chromatograms from the stressed samples to the T0 sample. Calculate the percentage of degradation and note the retention times of any new peaks.
Section 4: Mechanistic Diagrams and Workflows
Workflow for Stability Investigation
This diagram outlines the logical process for assessing the stability of a compound like this compound.
Caption: Workflow for a forced degradation study.
Mechanism 1: Acid-Catalyzed Hydrolysis
This mechanism shows the reversible, multi-step process of ester hydrolysis under acidic conditions.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Mechanism 2: Base-Catalyzed Hydrolysis (Saponification)
This mechanism illustrates the irreversible hydrolysis of an ester under basic conditions.
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1352200-86-2 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. AGU Fall Meeting 2020 [agu.confex.com]
- 10. sefh.es [sefh.es]
- 11. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Amino-6-chloropyridine-2-carboxylic acid CAS#: 866807-27-4 [m.chemicalbook.com]
- 14. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
Technical Support Center: Synthesis and Purification of Ethyl 3-amino-6-chloropyridine-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with ethyl 3-amino-6-chloropyridine-2-carboxylate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important chemical intermediate. The guidance provided is based on established principles of organic chemistry and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the regioselective amination of ethyl 2,6-dichloronicotinate.
Q1: My reaction is complete according to TLC, but after work-up, the yield of my desired product is significantly lower than expected. What are the likely causes?
A1: Low isolated yields after a seemingly complete reaction often point to issues during the work-up and extraction process. Given the basic nature of the amino group and the presence of an ester, several factors could be at play:
-
Incomplete Extraction: this compound has moderate polarity. If you are using a non-polar solvent like hexane for extraction, you may be leaving a significant portion of your product in the aqueous layer. Consider using a more polar extraction solvent such as ethyl acetate or dichloromethane. Multiple extractions (3-4 times) with fresh solvent will also improve recovery.
-
Emulsion Formation: The presence of both basic and acidic functionalities can lead to the formation of stable emulsions during acid-base washes, trapping your product at the interface. To break up emulsions, you can try adding a small amount of brine or a different organic solvent with a significantly different density.
-
Product Precipitation: If the pH of the aqueous layer is not carefully controlled, your product might precipitate out of solution, especially if it is not fully soluble in the organic solvent at that pH. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to keep the amine deprotonated and more soluble in the organic phase.
Q2: My final product is a persistent off-white or yellowish color, even after initial purification. What causes this discoloration and how can I remove it?
A2: Discoloration in aminopyridine derivatives is a common issue, often arising from the formation of minor, highly colored impurities or degradation products.
-
Oxidation of the Amino Group: The amino group on the pyridine ring is susceptible to oxidation, which can form colored byproducts. To mitigate this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.
-
Residual Starting Material or Byproducts: Incomplete reactions or side reactions can lead to colored impurities. The starting material, ethyl 2,6-dichloronicotinate, and any di-aminated byproduct can contribute to discoloration.
-
Decolorization Protocol: A common and effective method for removing color is to treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent (e.g., ethanol), add a small amount of activated carbon (typically 1-5% by weight), and stir for 15-30 minutes at room temperature or with gentle heating. The carbon can then be removed by filtration through a pad of celite. Be aware that activated carbon can also adsorb some of your desired product, so use it judiciously.
Q3: HPLC analysis of my purified product shows two closely eluting peaks. How can I confirm the identity of these peaks and improve their separation?
A3: The presence of two closely eluting peaks suggests the presence of an impurity with a similar polarity and structure to your desired product. In the context of this synthesis, the most likely impurity is the isomeric product, ethyl 6-amino-3-chloropyridine-2-carboxylate, or the di-aminated product.
-
Peak Identification: The most definitive way to identify the peaks is through LC-MS (Liquid Chromatography-Mass Spectrometry). The mass-to-charge ratio will allow you to distinguish between the mono-aminated and di-aminated products. If an isomer is suspected, collecting fractions of each peak and analyzing them by ¹H NMR spectroscopy can help in structural elucidation.
-
Improving HPLC Separation: To improve the resolution between closely eluting peaks, you can modify the HPLC method:
-
Change the Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.
-
Modify the pH of the Mobile Phase: The ionization state of the amino group on the pyridine ring can significantly affect its retention. Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the peak shape and selectivity.[1]
-
Use a Different Column: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can provide a different selectivity and resolve the peaks.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the key impurities?
A1: A plausible and common synthetic approach is the regioselective nucleophilic aromatic substitution (SNAr) of ethyl 2,6-dichloronicotinate with an ammonia source.
dot
Caption: Plausible synthesis of the target molecule and its major impurities.
The key impurities to be aware of are:
-
Unreacted Starting Material: Ethyl 2,6-dichloronicotinate.
-
Di-aminated Byproduct: Ethyl 3,6-diaminopyridine-2-carboxylate, formed if the reaction proceeds too far.
Q2: What are the recommended starting points for purification by recrystallization?
A2: Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical. For this compound, which has moderate polarity, a single solvent or a binary solvent system can be effective.
| Solvent System | Rationale |
| Ethanol or Isopropanol | The product is likely to be soluble in hot alcohols and less soluble when cold, making these good choices for single-solvent recrystallization. |
| Ethyl Acetate / Hexane | Dissolve the crude product in a minimum amount of hot ethyl acetate, and then slowly add hexane as an anti-solvent until the solution becomes cloudy. Allow to cool slowly to form crystals. |
| Toluene / Hexane | Similar to the ethyl acetate/hexane system, toluene can be used as the primary solvent with hexane as the anti-solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture and observe the solubility. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q3: How can I effectively separate the desired product from the di-aminated impurity using column chromatography?
A3: Column chromatography is a powerful technique for separating compounds with different polarities. The di-aminated byproduct, ethyl 3,6-diaminopyridine-2-carboxylate, will be significantly more polar than the desired mono-aminated product due to the presence of the second amino group. This difference in polarity can be exploited for separation.
dot
Caption: Workflow for purification by column chromatography.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, starting with the low-polarity mixture. The least polar compound (unreacted starting material) will elute first, followed by the desired product, and finally the most polar compound (di-aminated byproduct). Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q4: What are the key analytical techniques for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity and identity of your final product.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | A quick and easy method to monitor the progress of a reaction and to check the purity of column fractions. A mobile phase of 30-50% ethyl acetate in hexane should provide good separation. |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative assessment of purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and for identifying any impurities if they are present in significant amounts. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. |
By following the guidance in this technical support center, researchers can effectively troubleshoot common issues in the synthesis and purification of this compound, leading to higher yields and purity of this valuable compound.
References
Technical Support Center: Pharmacokinetic Optimization of Aminopyridine-Based Inhibitors
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working on the pharmacokinetic (PK) optimization of aminopyridine-based inhibitors. This guide is structured to provide actionable, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the preclinical development of this important class of molecules.
Introduction to Aminopyridine Pharmacokinetics
Aminopyridine scaffolds are prevalent in medicinal chemistry due to their versatile binding properties and synthetic tractability. However, their inherent basicity and potential for metabolic liabilities often present significant hurdles in achieving a desirable PK profile. This guide will address these challenges head-on, providing a framework for systematic optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in mechanistic understanding.
Issue 1: Poor Metabolic Stability in Liver Microsomes
You observe rapid clearance of your lead aminopyridine compound in human liver microsomal (HLM) stability assays.
Troubleshooting Protocol:
-
Identify the Metabolic Soft Spot:
-
Metabolite Identification: The first crucial step is to identify which part of the molecule is being metabolized. This is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the microsomal incubation mixture.
-
Common Metabolic Pathways: For aminopyridines, common metabolic pathways include oxidation of the pyridine ring, N-dealkylation, or oxidation of aliphatic substituents.
-
-
Structure-Metabolism Relationship (SMR) Analysis:
-
Hypothesize and Synthesize: Based on the identified metabolite, hypothesize structural modifications to block the metabolic site. For example, if an unsubstituted position on the pyridine ring is hydroxylated, consider introducing a fluorine or methyl group at that position.
-
Deuteration Strategy: In some cases, replacing a hydrogen atom with deuterium at the metabolic site can slow down metabolism due to the kinetic isotope effect.
-
-
Refined Experimental Workflow:
Below is a DOT script visualizing the iterative workflow for improving metabolic stability.
Caption: Iterative workflow for enhancing metabolic stability.
Issue 2: Low Aqueous Solubility
Your aminopyridine inhibitor shows poor solubility in aqueous buffers, complicating in vitro assays and potentially leading to poor absorption in vivo.
Troubleshooting Protocol:
-
Assess Physicochemical Properties:
-
pKa Determination: The basicity of the aminopyridine nitrogen is a key determinant of its solubility at different pH values. Experimentally determine the pKa to understand its ionization state in various biological environments.
-
LogP/LogD Measurement: Quantify the lipophilicity of your compound. A high LogP often correlates with low aqueous solubility.
-
-
Structural Modification Strategies:
-
Introduce Polar Groups: Judiciously add polar functional groups (e.g., hydroxyl, amide, small polar heterocycles) to the molecule to increase its interaction with water.
-
Disrupt Crystal Packing: Introduce non-planar or bulky groups to disrupt the solid-state packing of the molecule, which can improve solubility.
-
-
Formulation Approaches:
-
Salt Formation: For basic aminopyridines, forming a salt with a pharmaceutically acceptable acid can significantly enhance aqueous solubility.
-
Use of Excipients: In early-stage in vitro assays, using co-solvents like DMSO is common. For later-stage studies, consider enabling formulations with cyclodextrins or other solubilizing agents.
-
Issue 3: hERG Channel Inhibition and Cardiotoxicity Risk
Your compound shows activity in hERG binding or functional assays, raising concerns about potential cardiotoxicity.
Troubleshooting Protocol:
-
Pharmacophore Modeling:
-
Identify Key Features: The hERG channel binding site is known to accommodate basic, lipophilic compounds. Analyze your molecule for features that fit the hERG pharmacophore, such as a basic nitrogen atom and a lipophilic region.
-
-
Structure-Activity Relationship (SAR) for hERG:
-
Reduce Basicity: Decreasing the pKa of the basic nitrogen can reduce its interaction with the hERG channel. This can be achieved by introducing electron-withdrawing groups near the basic center.
-
Decrease Lipophilicity: Systematically reduce the LogP of your compound.
-
Introduce Polar Groups: As with improving solubility, adding polar groups can disrupt the hydrophobic interactions that drive hERG binding.
The relationship between physicochemical properties and hERG risk is summarized in the table below.
-
| Parameter | High hERG Risk | Low hERG Risk | Mitigation Strategy |
| pKa | > 8.0 | < 7.4 | Introduce electron-withdrawing groups |
| cLogP | > 3.5 | < 3.0 | Reduce lipophilic surface area, add polar groups |
Frequently Asked Questions (FAQs)
Q1: My aminopyridine inhibitor has good in vitro potency and metabolic stability, but poor oral bioavailability in rats. What are the likely causes?
A1: Poor oral bioavailability despite good metabolic stability often points to issues with absorption or high first-pass metabolism that isn't captured by microsomal assays.
-
Permeability: Assess the permeability of your compound using a Caco-2 or PAMPA assay. Low permeability can be a major barrier to absorption.
-
Efflux: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall. This can be tested in vitro using cell lines overexpressing these transporters.
-
First-Pass Metabolism: While stable in liver microsomes, your compound might be metabolized by other enzymes not present in high concentrations in that system, such as cytosolic enzymes (e.g., aldehyde oxidase). Consider running stability assays in hepatocytes, which offer a more complete picture of hepatic metabolism.
Q2: How can I differentiate between poor absorption and high first-pass metabolism as the cause of low oral bioavailability?
A2: A common experimental approach is to compare the PK profile after oral (PO) and intravenous (IV) administration.
-
Bioavailability (F%) Calculation: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Interpretation:
-
A low F% with a low clearance after IV dosing suggests poor absorption.
-
A low F% with high clearance after IV dosing points towards high first-pass metabolism.
The decision-making process is outlined in the diagram below.
Caption: Decision tree for diagnosing poor oral bioavailability.
-
Q3: My aminopyridine compound is a potent inhibitor of its target, but also shows significant off-target activity on a related kinase. How can I improve selectivity?
A3: Improving selectivity requires a deep understanding of the structural differences between the target and off-target binding sites.
-
Structural Biology: If available, co-crystal structures of your compound with both the target and anti-target can reveal subtle differences in the binding pockets that can be exploited.
-
Structure-Based Drug Design:
-
Exploit Unique Pockets: Modify your compound to introduce substituents that form favorable interactions with a residue present in the target but not the off-target (or vice-versa).
-
Conformational Restriction: Rigidifying your molecule can lock it into a conformation that is favorable for binding to the target but not the off-target.
-
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 3-amino-6-chloropyridine-2-carboxylate
Introduction: The Imperative of Certainty in Molecular Scaffolding
In the landscape of modern drug discovery and medicinal chemistry, substituted pyridine derivatives are foundational scaffolds. Ethyl 3-amino-6-chloropyridine-2-carboxylate, with its strategically positioned functional groups, represents a versatile building block for synthesizing compounds of significant pharmacological interest.[1][2][3] The journey from a synthetic route to a viable drug candidate is paved with analytical data, and at its very foundation lies the unambiguous confirmation of molecular structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines.
This guide provides an in-depth, field-proven comparison of analytical techniques for the structural confirmation of this compound (Molecular Formula: C₈H₉ClN₂O₂). We will begin with a deep dive into the capabilities of mass spectrometry, a cornerstone technique for its speed and sensitivity, before comparing it with orthogonal methods that provide complementary and often essential, structural insights. Our approach is not merely procedural; it is rooted in the causality of experimental choices, ensuring a robust and self-validating analytical workflow.
Part 1: High-Resolution Mass Spectrometry – The First Line of Inquiry
Mass spectrometry (MS) is an indispensable tool that provides a precise measurement of a molecule's mass-to-charge ratio (m/z), making it the primary technique for determining molecular weight and deducing the elemental formula.[4][5] Unlike spectroscopic methods that probe molecules with electromagnetic radiation, mass spectrometry typically involves ionizing the sample and analyzing the resulting charged particles.[6][7]
Expertise in Action: Why Electrospray Ionization (ESI)?
For a molecule like this compound, which possesses polar functional groups (an amino group and an ester) and a basic nitrogen atom in the pyridine ring, ESI is the ionization technique of choice. ESI is a "soft" ionization method that generates charged ions from solution with minimal fragmentation. This is crucial for our primary goal: observing the intact molecular ion. The basic amino group and the pyridine nitrogen are readily protonated in the acidic mobile phase commonly used in Liquid Chromatography-Mass Spectrometry (LC-MS), leading to a strong signal for the protonated molecule, [M+H]⁺.
Experimental Protocol: LC-HRMS (ESI-Q-TOF)
This protocol outlines the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high mass accuracy, enabling confident molecular formula determination.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for efficient ionization.
-
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-minute gradient from 5% to 95% Mobile Phase B to ensure separation from any impurities or starting materials.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI-Q-TOF) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Gas Flow (Desolvation): 8-10 L/min.
-
Acquisition Mode: Full Scan MS and Tandem MS (MS/MS) for fragmentation analysis. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Interpretation: Predicting the Fragmentation Pathway
The molecular weight of C₈H₉ClN₂O₂ is 200.62 g/mol .[8][9] High-resolution mass spectrometry allows us to confirm the elemental composition by matching the measured accurate mass with the theoretical mass to within a few parts per million (ppm).
Table 1: Expected High-Resolution Mass Data for the Parent Ion
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ | [C₈H₁₀ClN₂O₂]⁺ | 201.0425 |
The true power of MS for structural elucidation comes from analyzing the fragmentation patterns. By breaking the molecule apart in the gas phase (MS/MS), we can piece together its structure like a puzzle.[10]
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target molecule.
Table 2: Predicted Key Fragments in MS/MS Analysis
| Fragment Ion (m/z) | Lost Neutral Fragment | Formula of Fragment Ion | Structural Rationale |
| 173.0476 | C₂H₄ | [C₆H₆ClN₂O₂]⁺ | Loss of ethylene from the ethyl group via McLafferty rearrangement. |
| 155.0371 | C₂H₅OH | [C₆H₅ClN₂O]⁺ | Loss of ethanol from the ethyl ester, a common pathway for ethyl esters. |
| 128.0163 | CO | [C₅H₅ClN₂]⁺ | Subsequent loss of carbon monoxide from the m/z 155 fragment. |
Part 2: A Comparative Framework of Orthogonal Analytical Techniques
While mass spectrometry is powerful, it primarily provides mass and formula information. For complete, unambiguous structural proof, especially for regulatory purposes, data from orthogonal techniques are required.[5] These methods measure different physical properties of the molecule, providing complementary information.
Table 3: Comparison of Key Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Sample Amount | Type | Key Strength for this Molecule | Key Limitation for this Molecule |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural fragments.[4] | ng - µg | Destructive[6] | Unbeatable sensitivity and speed for MW confirmation. | Provides no direct information on atom-to-atom connectivity. |
| NMR Spectroscopy | Definitive atom connectivity (C-H framework), stereochemistry.[7][11] | mg | Non-destructive | Gold standard for proving the precise arrangement of atoms and isomers. | Relatively low sensitivity; requires more sample and time. |
| FT-IR Spectroscopy | Presence/absence of key functional groups.[11] | µg - mg | Non-destructive | Quick, simple confirmation of C=O, N-H, and aromatic rings. | Provides no information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | mg | Non-destructive | Provides unambiguous proof of structure and conformation. | Requires a suitable single crystal, which can be difficult to obtain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful and widely used technique for determining the precise structure of an organic molecule in solution.[4][7] It provides detailed information about the chemical environment of each ¹H (proton) and ¹³C nucleus, allowing us to map the molecular skeleton.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often a good choice as it will clearly show the exchangeable N-H protons.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is a longer experiment requiring more scans.
-
2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to definitively assign all signals.
-
-
¹H NMR: Will show a triplet and quartet for the ethyl group (-O-CH₂-CH₃), two distinct signals for the protons on the pyridine ring, and a broad signal for the amino (-NH₂) protons.
-
¹³C NMR: Will show 8 distinct carbon signals, corresponding to the 8 unique carbon atoms in the molecule. The chemical shifts will confirm the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
-
Sample Preparation: Place a small amount (a few mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic Ring |
| 2980 - 2850 | C-H stretch | Aliphatic (Ethyl group) |
| 1720 - 1700 | C=O stretch | Ester |
| 1620 - 1580 | C=C and C=N stretch | Pyridine Ring |
| 1250 - 1200 | C-O stretch | Ester |
| 800 - 700 | C-Cl stretch | Aryl Halide |
Part 3: An Integrated Workflow for Unambiguous Confirmation
A robust structural confirmation strategy does not rely on a single technique. It integrates data from orthogonal methods into a logical workflow that builds a comprehensive and irrefutable case for the proposed structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved methodologies for the preparation of highly substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. Ethyl 6-amino-3-chloropyridine-2-carboxylate (1445322-60-0) for sale [vulcanchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
A Comparative Guide to the Structural Validation of Novel Compounds from Ethyl 3-amino-6-chloropyridine-2-carboxylate
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Validation of Novel Pyridine Derivatives
Introduction
Ethyl 3-amino-6-chloropyridine-2-carboxylate is a critical starting material for synthesizing a diverse range of pyridine derivatives. These novel compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. Accurate structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological and pharmacological studies. This guide will compare and contrast the most effective analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
The Imperative of Orthogonal Validation Techniques
No single analytical technique can unequivocally determine the structure of a novel compound. A multi-faceted, orthogonal approach is essential for robust structural elucidation. Each method provides a unique piece of the structural puzzle, and their combined data provide the highest level of confidence.
Logical Workflow for Structural Validation
A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency of Aminopyridine Esters
Introduction: The Central Role of Aminopyridine Esters in Modern Drug Discovery
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its favorable pharmacokinetic properties, makes it a cornerstone in the design of molecules targeting a vast range of biological targets, from kinases to ion channels.[4] The ester functionality, often appended to the aminopyridine core, serves as a crucial handle for modulating solubility, metabolic stability, and pro-drug strategies.
For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to these vital intermediates is a critical decision that impacts project timelines, cost, and scalability. This guide provides an in-depth, objective comparison of the most prevalent synthetic strategies for constructing aminopyridine esters. We will move beyond mere protocols to dissect the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each method. This comparison will encompass classical Nucleophilic Aromatic Substitution (SNAr), modern Palladium-Catalyzed Buchwald-Hartwig Amination, traditional Copper-Catalyzed Ullmann Condensation, and emerging Metal-Free methodologies.
Route 1: Nucleophilic Aromatic Substitution (SNAr) via Pyridinium Salt Activation
The direct displacement of a leaving group on an aromatic ring by a nucleophile is a fundamental transformation. However, the electron-rich nature of the pyridine ring often renders it unreactive towards nucleophilic attack.[5][6] The SNAr approach circumvents this by installing a strong electron-withdrawing group on the ring, typically ortho or para to the leaving group, to activate it for substitution.[5] An elegant and mild variation involves the activation of the pyridine ring through the formation of an N-alkyl pyridinium salt, which dramatically increases the electrophilicity of the C2 and C4 positions.[7]
Mechanistic Rationale: The quaternization of the pyridine nitrogen withdraws electron density from the ring system, making it highly susceptible to nucleophilic attack. The incoming amine attacks the C2 position, leading to a stable intermediate where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. Subsequent ring-opening and rearomatization displace a suitable leaving group, yielding the desired 2-aminopyridine derivative. This strategy avoids the high temperatures often required for direct substitution on unactivated halopyridines.
Representative Protocol: Synthesis of N-(2-pyridyl)-glycine benzyl ester
This protocol is adapted from the work of Katritzky et al., demonstrating a mild, catalyst-free synthesis of a 2-aminopyridine derivative.[7]
Experimental Details:
-
Reactants:
-
1,2-Dihydrothiazolo[3,2-a]pyridinium bromide (precursor to the activated pyridinium salt, 1 ): 300 mg, 1.38 mmol
-
Glycine benzyl ester p-toluenesulfonate salt (2 ): 1.85 g, 5.5 mmol (4.0 eq)
-
Triethylamine (TEA): 1.16 mL, 8.25 mmol (6.0 eq)
-
Dry Dimethyl Sulfoxide (DMSO): 7 mL
-
-
Reaction Setup:
-
To a solution of pyridinium bromide 1 and glycine benzyl ester salt 2 in dry DMSO (7 mL) at room temperature, add triethylamine.
-
Stir the reaction mixture for 48 hours at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water (20 mL) and saturated aqueous NaHCO₃ solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-pyridyl)-glycine benzyl ester.
-
-
Reported Yield: 36%[7]
SNAr Workflow Diagram
Caption: SNAr synthesis workflow via pyridinium salt activation.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and efficient method for coupling amines with aryl halides.[8] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions.[9][10]
Mechanistic Rationale & Causality: The catalytic cycle is believed to commence with the oxidative addition of the aryl halide (e.g., a bromopyridine ester) to a Pd(0) complex, forming a Pd(II) species. The choice of phosphine ligand is critical; bulky, electron-rich ligands like Xantphos or biaryl phosphines facilitate this step and subsequent reductive elimination.[10][11] The amine then coordinates to the palladium center, and deprotonation by a base (commonly a strong, non-nucleophilic base like NaOtBu) forms a palladium amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a strong, sterically hindered base is key to promoting the deprotonation of the amine without competing nucleophilic reactions.[9]
Representative Protocol: General Synthesis of N-Aryl Aminopyridine Derivatives
This generalized protocol is based on established conditions for the Buchwald-Hartwig amination of heterocyclic halides.[11][12]
Experimental Details:
-
Reactants:
-
Halopyridine Ester (e.g., Ethyl 6-bromonicotinate, 3 ): 1.0 mmol, 1.0 eq
-
Amine (e.g., Morpholine, 4 ): 1.2 mmol, 1.2 eq
-
Pd₂(dba)₃ (Palladium source): 0.01 mmol, 0.01 eq (1 mol% Pd)
-
Xantphos (Ligand): 0.04 mmol, 0.04 eq
-
Sodium tert-butoxide (NaOtBu, Base): 1.4 mmol, 1.4 eq
-
Toluene (Anhydrous): 5 mL
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the halopyridine ester 3 .
-
Evacuate and backfill the tube with the inert gas (repeat 3 times).
-
Add anhydrous toluene, followed by the amine 4 via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
-
Buchwald-Hartwig Workflow Diagram
Caption: Workflow for Pd-catalyzed Buchwald-Hartwig amination.
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that predates modern palladium catalysis. It typically involves the coupling of an aryl halide with an amine, alcohol, or thiol using a stoichiometric or catalytic amount of copper.[13] While often requiring harsher conditions (high temperatures) than its palladium-catalyzed counterparts, it remains a cost-effective and powerful tool, especially for large-scale synthesis where catalyst cost is a primary concern.[13][14]
Mechanistic Rationale & Causality: The reaction mechanism involves a Cu(I) species, which can be generated in situ.[13] This Cu(I) salt reacts with the amine to form a copper amide complex. Oxidative addition of the aryl halide to this complex, followed by reductive elimination, furnishes the N-arylated product. The reaction is often performed in high-boiling polar solvents like DMF or NMP to achieve the necessary temperatures. Modern protocols have introduced ligands (e.g., diamines, amino acids) that can accelerate the reaction and allow for milder conditions.[15] Microwave irradiation has also been shown to dramatically reduce reaction times.[16][17]
Representative Protocol: Microwave-Assisted Ullmann-type Synthesis
This protocol is adapted from a microwave-promoted Ullmann condensation, highlighting a modern approach to this classic reaction.[16][17]
Experimental Details:
-
Reactants:
-
Halopyridine Ester (e.g., Ethyl 2-chloronicotinate, 5 ): 0.04 mol, 1.0 eq
-
Amine (e.g., Benzylamine, 6 ): 0.08 mol, 2.0 eq
-
Anhydrous Potassium Carbonate (K₂CO₃, Base): 0.02 mol, 0.5 eq
-
Copper(I) Iodide (CuI, Catalyst): 0.004 mol, 0.1 eq
-
N,N-Dimethylformamide (DMF): a few drops (for solid-state reaction) or as solvent
-
-
Reaction Setup (Microwave):
-
In a microwave process vial, combine the halopyridine ester 5 , amine 6 , K₂CO₃, and CuI.
-
Add a few drops of DMF if performing a "dry media" reaction, or use DMF as the primary solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 150-180 °C) or power (e.g., 200-400 W) for a short duration (e.g., 10-60 minutes).[16] Monitor pressure to ensure safety.
-
After cooling, add water to the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Ullmann Condensation Workflow Diagram
Caption: Workflow for microwave-assisted Ullmann condensation.
Route 4: Metal-Free C-N Bond Formation
The drive towards more sustainable and cost-effective chemistry has spurred the development of metal-free C-N coupling reactions.[18][19] These methods avoid the cost and potential toxicity associated with transition metal catalysts, simplifying purification and reducing environmental impact. While they may require higher temperatures or more activated substrates, their operational simplicity is a significant advantage.[20]
Mechanistic Rationale & Causality: One straightforward metal-free approach involves the reaction of a chloropyridine with an amide under neat, refluxing conditions.[20][21] In this scenario, the amide itself acts as the amine source. The reaction likely proceeds through a nucleophilic aromatic substitution mechanism, where the high temperature provides the necessary activation energy to overcome the pyridine ring's inherent lack of reactivity. The simplicity of the reaction—requiring only the two reactants to be heated together—makes it highly attractive for process chemistry, provided the substrates are thermally stable.[20]
Representative Protocol: Reaction of Chloropyridine with Amides
This protocol is based on the work of Pal et al., demonstrating a simple, base-free and metal-free synthesis of aminopyridines.[20][21]
Experimental Details:
-
Reactants:
-
Chloropyridine Ester (e.g., Methyl 2-chloronicotinate, 7 ): 5.0 mmol, 1.0 eq
-
Amide (e.g., N,N-Dimethylformamide, DMF, 8 ): 10 mL (acts as reactant and solvent)
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine the chloropyridine ester 7 and the amide 8 .
-
Heat the mixture to reflux (for DMF, boiling point is ~153 °C) and maintain for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove excess amide, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the resulting crude material by column chromatography.
-
Metal-Free Workflow Diagram
Caption: Workflow for a metal-free amination using an amide solvent.
Comparative Performance Benchmarking
The optimal choice of synthetic route is dictated by a balance of factors including yield, reaction speed, cost, substrate availability, and functional group tolerance. The table below summarizes the key performance indicators for the benchmarked routes.
| Parameter | SNAr (Pyridinium Activation) | Buchwald-Hartwig Amination | Ullmann Condensation | Metal-Free (Amide Reflux) |
| Typical Yield | Moderate (30-75%)[7] | High (70-95%)[12] | Moderate to High (60-85%)[16] | Moderate (50-80%)[20][21] |
| Reaction Temp. | Room Temp to 50 °C[7] | 80-110 °C[11][12] | 100-210 °C (Conventional) 150-180 °C (Microwave)[13][16] | High (Reflux, >150 °C)[20] |
| Reaction Time | Long (24-72 h)[7] | Moderate (8-24 h) | Long (6-24 h, Conventional) Short (10-60 min, Microwave)[16] | Moderate (6-12 h) |
| Catalyst System | None (Catalyst-free)[7] | Palladium (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos) | Copper (e.g., CuI, Cu powder) | None (Metal-free)[20] |
| Key Reagents | Pyridinium precursor, Base (TEA) | Strong, non-nucleophilic base (NaOtBu) | Base (K₂CO₃, Cs₂CO₃) | Amide (acts as solvent & N-source) |
| Substrate Scope | Good for primary/secondary amines[7] | Excellent; wide range of aryl halides and amines (primary, secondary)[8] | Good; best with aryl iodides/bromides; anilines, aliphatic amines[13] | Limited to thermally stable substrates |
| Cost & Availability | Low (no metal catalyst) | High (Palladium and specialized ligands) | Low to Moderate (Copper is inexpensive) | Very Low (simple reagents) |
| Key Advantage | Extremely mild conditions; metal-free | Broadest scope and functional group tolerance | Low catalyst cost; scalable | Operational simplicity; no metal waste |
| Key Limitation | Requires precursor synthesis; long reaction times | Catalyst cost/toxicity; air-sensitive reagents | Harsh conditions (high temp); ligand may be needed for difficult substrates | High temperatures; limited substrate scope |
Conclusion and Strategic Recommendations
The synthesis of aminopyridine esters is not a one-size-fits-all endeavor. Each synthetic route offers a distinct profile of advantages and disadvantages, and the optimal choice is contingent upon the specific goals of the project.
-
For early-stage discovery and analogue synthesis , where speed and substrate scope are paramount, the Buchwald-Hartwig amination is often the superior choice. Its reliability across a vast array of coupling partners allows for the rapid generation of diverse chemical matter with high yields.
-
For process development and large-scale manufacturing , where cost, safety, and operational simplicity are the primary drivers, Ullmann condensation and metal-free routes become highly compelling. The low cost of copper makes the Ullmann reaction economically viable, while the sheer simplicity of a metal-free reflux offers an elegant solution if the substrates can tolerate the high temperatures.
-
For syntheses requiring exceptionally mild conditions to preserve sensitive functional groups, the SNAr approach via pyridinium salt activation provides a unique, metal-free alternative. While reaction times can be long, the ability to perform the coupling at or near room temperature is a significant benefit.
Ultimately, a thorough understanding of these benchmarked routes empowers the modern chemist to make informed, strategic decisions, accelerating the path from molecular design to successful drug development.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. benchchem.com [benchchem.com]
- 4. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Activity of Ethyl 3-Amino-6-Chloropyridine-2-Carboxylate Derivatives
This guide provides a comprehensive comparative analysis of the in vitro biological activities of derivatives based on the ethyl 3-amino-6-chloropyridine-2-carboxylate scaffold. While direct experimental data on the lead compound is limited in publicly accessible literature, this document synthesizes findings from structurally related pyridine derivatives to offer insights into potential therapeutic applications and guide future research. We will explore the demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of analogous compounds, supported by experimental data and detailed protocols for reproducing key assays.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents.[2] The this compound structure, in particular, presents multiple points for chemical modification, allowing for the fine-tuning of its biological activity. The presence of the amino group, the chloro substituent, and the carboxylate ester provides opportunities for a wide range of chemical transformations to explore structure-activity relationships (SAR).
Comparative In Vitro Anticancer Activity
Numerous studies have demonstrated the potent anticancer activities of substituted pyridine derivatives against a variety of cancer cell lines.[2][3] The mechanism of action is often linked to the inhibition of key cellular processes such as cell cycle progression and angiogenesis.[3]
Cytotoxicity against Human Cancer Cell Lines
The in vitro cytotoxic activity of various pyridine derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. Below is a compilation of data from studies on structurally related compounds, showcasing the potential of this chemical class.
Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-c]pyridine Derivatives | HSC3 (Head and Neck) | 10.8 | [3] |
| Thieno[2,3-c]pyridine Derivatives | T47D (Breast) | 11.7 | [3] |
| Thieno[2,3-c]pyridine Derivatives | RKO (Colorectal) | 12.4 | [3] |
| 2,4,6-Trisubstituted Pyridines | Various | Potent activity reported | [2] |
| 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone | L1210 Leukemia | Not specified, but highly active | [4] |
IC50: The half-maximal inhibitory concentration.
The data suggests that substitutions on the pyridine ring play a crucial role in determining the anticancer potency. For instance, the fusion of a thiophene ring to the pyridine core in thieno[2,3-c]pyridine derivatives leads to significant cytotoxic effects.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. The rationale behind this choice is its reliability, high throughput, and direct correlation between mitochondrial activity and cell number.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Comparative In Vitro Antimicrobial Activity
Pyridine derivatives have also been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.[1] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.
Susceptibility Testing
The antimicrobial efficacy of pyridine derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This technique provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Nicotinoyl Thioureas | S. aureus | 31.25 - 62.5 | [1] |
| Nicotinoyl Thioureas | E. coli | 31.25 - 62.5 | [1] |
| Nicotinoyl Thioureas | P. aeruginosa | 31.25 - 62.5 | [1] |
| 3-Aminoimidazo[1,2-a]pyridines | E. coli | 15.625 | [5] |
| 3-Aminoimidazo[1,2-a]pyridines | S. epidermidis | Lower than Gentamicin | [5] |
MIC: Minimum Inhibitory Concentration.
The data indicates that pyridine derivatives can exhibit broad-spectrum antimicrobial activity. The specific substitutions on the pyridine ring are critical for their potency and spectrum of activity. For example, certain 3-aminoimidazo[1,2-a]pyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. Its choice is justified by its reproducibility and the ability to test multiple compounds and concentrations simultaneously.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
The pyridine scaffold is also present in many enzyme inhibitors.[6] Depending on the substitution pattern, these derivatives can target a variety of enzymes involved in different disease pathways.
Structure-Activity Relationship Insights
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The comparative analysis of structurally related compounds reveals that derivatives of this class exhibit significant in vitro anticancer and antimicrobial activities. The presence of versatile functional groups allows for extensive chemical modifications to optimize potency and selectivity.
Future research should focus on the synthesis and systematic in vitro evaluation of a library of derivatives based on the this compound core. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective biological activity. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical investigations.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Aminopyridine Isomers in Drug Discovery: A Guide for Researchers
The pyridine scaffold is a cornerstone in medicinal chemistry, with its nitrogen-containing heterocyclic structure lending itself to a diverse array of pharmacological activities. Among the simplest derivatives, the aminopyridine isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—present a fascinating case study in how a subtle change in the position of a single functional group can dramatically alter biological properties. This guide provides a comprehensive, head-to-head comparison of these three isomers, offering insights into their distinct physicochemical characteristics, pharmacological profiles, and metabolic fates to aid researchers and drug development professionals in their strategic application.
The Subtle Dance of Electrons: Physicochemical Properties Dictate Biological Fate
The location of the amino group on the pyridine ring fundamentally influences the electron distribution, basicity, and lipophilicity of each isomer. These properties, in turn, govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.
4-Aminopyridine stands out as the most basic of the three isomers, a property attributed to the resonance stabilization of its conjugate acid where the positive charge can be delocalized onto the exocyclic amino group.[1] Conversely, 3-aminopyridine is the least basic.[1] The intermediate basicity of 2-aminopyridine is influenced by a combination of electronic effects and the potential for intramolecular hydrogen bonding.[1]
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Structure | |||
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 94.11 g/mol [2] | 94.11 g/mol [3] | 94.11 g/mol |
| pKa (of conjugate acid) | 6.86[1] | 5.98[1] | 9.17[1] |
| Melting Point | 59-60 °C[2] | ~64.5 °C[3] | 155-158 °C |
| Boiling Point | 210 °C[2] | 252 °C[3] | 273 °C |
| Solubility in Water | Soluble[2] | Soluble[3] | Soluble |
Table 1: Comparison of the physicochemical properties of aminopyridine isomers.
The Primary Target: Differential Blockade of Potassium Channels
A principal mechanism of action for aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[4][5] This action is particularly significant for 4-AP and its derivative, 3,4-diaminopyridine (amifampridine), which are used clinically to treat neurological disorders.[4] By blocking Kv channels, these compounds prolong the action potential duration, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release.[4][6]
Experimental evidence demonstrates a clear difference in the potency of these isomers as Kv channel blockers. 4-AP is a more potent blocker of several Kv channel subtypes compared to 3-AP.
| Isomer | Target | IC₅₀ | Experimental System |
| 4-Aminopyridine | Kv1.1 | 89 µM | Sol-8 muscle cells |
| 3-Aminopyridine | Kv1.1 | 2.2 mM | Sol-8 muscle cells |
Table 2: Comparative IC₅₀ values of 4-aminopyridine and 3-aminopyridine on Kᵥ1.1 channels.
The significantly lower potency of 3-AP compared to 4-AP on Kv1.1 channels highlights the critical role of the amino group's position in determining the affinity for the channel's binding site. The higher basicity of 4-AP also suggests that its protonated form is the more active species in channel blockade.
While 2-aminopyridine itself is not primarily known as a potent potassium channel blocker, it serves as a crucial pharmacophore in a vast number of derivatives with a wide range of biological activities.[7][8][9]
Navigating the Metabolic Maze: Isomer-Specific Biotransformation
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The aminopyridine isomers exhibit distinct metabolic profiles, underscoring the importance of understanding these pathways in drug design.
4-Aminopyridine: The metabolism of 4-AP in humans is limited, with the majority of the compound excreted unchanged in the urine. The two major metabolites identified are 3-hydroxy-4-aminopyridine and its sulfate conjugate.[10] The initial hydroxylation step is primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[10][11] This limited metabolism contributes to a lower risk of drug-drug interactions involving cytochrome P450 pathways.[10]
2-Aminopyridine and 3-Aminopyridine: Detailed in vivo metabolic studies for 2-AP and 3-AP in humans are less readily available in the public domain compared to 4-AP. However, 2-aminopyridine has been identified as a metabolite of other compounds, suggesting it can be formed in vivo.[12] It is known to be readily absorbed through the skin and gastrointestinal tract.[12] For 3-aminopyridine, its derivatives have shown various biological activities, but comprehensive data on the metabolism of the parent compound is sparse.[3]
Caption: Metabolic pathway of 4-aminopyridine.
A Spectrum of Biological Activities: Beyond Potassium Channels
While potassium channel blockade is a defining feature, particularly for 4-AP, the aminopyridine isomers and their derivatives exhibit a broad range of other pharmacological effects.
2-Aminopyridine: This isomer is a remarkably versatile building block in medicinal chemistry.[8] It is a key component in several approved drugs, including the anti-inflammatory agent piroxicam and the antibacterial drug sulfapyridine.[2][9] Derivatives of 2-aminopyridine have demonstrated a wide array of activities, including anticancer, antiviral, and antihistaminic properties.[9]
3-Aminopyridine: Beyond its role as a potassium channel blocker, 3-aminopyridine and its derivatives have shown potential in cancer research by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis.[3] Furthermore, its derivatives have exhibited antimicrobial and antitumor activities.[3]
4-Aminopyridine: The primary clinical application of 4-AP (as dalfampridine) is to improve walking in patients with multiple sclerosis.[5][13] This effect is attributed to the restoration of action potential conduction in demyelinated axons.[13] It also enhances the release of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline, which contributes to its therapeutic effects and also its potential side effects like seizures at higher doses.[14][15]
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison of these isomers, we provide standardized protocols for key in vitro assays.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of 2-AP, 3-AP, and 4-AP on a selected cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of 2-AP, 3-AP, and 4-AP in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the aminopyridine isomers. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.
Caption: Workflow for MTT cytotoxicity assay.
Electrophysiological Analysis of Kᵥ Channel Blockade
Objective: To characterize and compare the inhibitory effects of 2-AP, 3-AP, and 4-AP on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a heterologous system.
Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying voltage steps to depolarize the cell, Kv channels can be activated, and the resulting potassium currents can be measured before and after the application of the aminopyridine isomers to determine their blocking effects.
Step-by-Step Protocol:
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293 cells) stably expressing the Kv channel of interest. Culture the cells on glass coverslips.
-
Patch-Clamp Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with an internal solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv currents. Record the baseline currents.
-
Compound Application: Perfuse the cell with the external solution containing a known concentration of the aminopyridine isomer.
-
Post-Drug Recording: After the compound has reached the cell, record the Kv currents again using the same voltage protocol.
-
Data Analysis: Measure the peak current amplitude before and after drug application to calculate the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and determine the IC₅₀ value.
Caption: Workflow for patch-clamp electrophysiology.
Conclusion: A Tale of Three Isomers with Divergent Paths
The head-to-head comparison of 2-, 3-, and 4-aminopyridine reveals a striking illustration of structure-activity relationships in drug discovery. 4-Aminopyridine has a well-defined role as a potassium channel blocker with clinical applications in neurology. 3-Aminopyridine shares this mechanism but with significantly lower potency, while also showing promise in other therapeutic areas. 2-Aminopyridine, in contrast, shines as a versatile scaffold, providing the foundation for a multitude of drugs with diverse mechanisms of action.
For researchers and drug development professionals, the choice of which aminopyridine isomer to pursue depends critically on the therapeutic target and desired pharmacological profile. This guide provides a foundational understanding of their distinct properties, supported by experimental data, to inform rational drug design and guide future investigations into this fascinating class of molecules. Further direct comparative studies, particularly on their metabolism and a broader range of biological targets, are warranted to fully unlock the therapeutic potential of these fundamental building blocks of medicinal chemistry.
References
- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 15. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Aminopyridine Derivatives
Introduction: The Unsung Hero of Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 2-aminopyridine scaffold is a quintessential example of such a "privileged structure".[1][2] Its simple, low molecular weight design and versatile functionality have established it as a cornerstone in drug discovery, leading to compounds with a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4][5] The power of the 2-aminopyridine moiety lies in its ability to serve as a robust anchor for molecular design, allowing chemists to explore chemical space efficiently.[3]
This guide provides a comprehensive, field-proven methodology for conducting comparative molecular docking studies of aminopyridine derivatives. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, ensuring a self-validating and reproducible workflow. Our objective is to equip researchers, scientists, and drug development professionals with the tools and rationale to effectively triage and prioritize aminopyridine-based compounds for further development by computationally predicting their binding affinity and interaction patterns against multiple, therapeutically relevant protein targets.
Part 1: The Strategic Framework - Target & Ligand Selection
The success of any docking study is predicated on the careful selection of both the protein targets and the ligand library. This initial phase is not arbitrary; it is a hypothesis-driven process informed by existing biological and chemical data.
Rationale for Target Selection
Aminopyridine derivatives have demonstrated efficacy against a wide range of protein families. For this guide, we will focus on three distinct and well-validated targets that represent different classes of proteins and binding site environments. This multi-target approach is crucial for understanding the selectivity profile of our derivatives.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key regulator of cell proliferation, its overexpression is linked to numerous cancers.[6] EGFR inhibitors, many of which feature heterocyclic scaffolds, are a cornerstone of modern oncology.[7][8] Docking against EGFR allows us to probe interactions within a well-defined ATP-binding pocket.
-
Acetylcholinesterase (AChE): A primary target in the symptomatic treatment of Alzheimer's disease.[9] The active site of AChE is a deep, narrow gorge with distinct anionic and catalytic sites, presenting a unique topographical challenge for ligand binding.[10]
-
β-Tubulin: A critical component of the cellular cytoskeleton.[11] Inhibitors that bind to the colchicine-binding site on β-tubulin disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a validated anticancer target.[12]
Designing a Focused Aminopyridine Library
For our comparative study, we will use a small, hypothetical library of 2-aminopyridine derivatives. The design of this library is intended to probe the structure-activity relationship (SAR) by systematically altering key substituents. This allows us to directly correlate changes in chemical structure with predicted binding affinity. Our library consists of a core 2-aminopyridine scaffold (APD-Core) and three derivatives with varying electronic and steric properties.
| Compound ID | Structure | Rationale for Inclusion |
| APD-Core | 2-aminopyridine | The foundational scaffold for baseline comparison. |
| APD-01 | 5-bromo-2-aminopyridine | Introduces a halogen atom, capable of forming halogen bonds and increasing hydrophobicity. |
| APD-02 | N-phenyl-pyridin-2-amine | Adds a bulky, hydrophobic phenyl group to explore steric tolerance and potential for π-π stacking interactions. |
| APD-03 | 4-(pyridin-2-ylamino)phenol | Incorporates a hydroxyl group, a potent hydrogen bond donor and acceptor, to probe polar interactions. |
Part 2: The Experimental Workflow - A Self-Validating Docking Protocol
Here, we present a detailed, step-by-step protocol for performing the comparative docking study. We will utilize AutoDock Vina, a widely used and validated open-source docking engine, due to its accuracy and computational efficiency.[13] The causality behind each step is explained to ensure the integrity and trustworthiness of the results.
Step-by-Step Methodology
1. Sourcing and Preparing Target Protein Structures
-
Action: Obtain the 3D crystal structures of our target proteins from the Protein Data Bank (PDB). For this guide, we will use representative structures: EGFR (PDB ID: 2GS2), AChE (PDB ID: 1EVE), and β-Tubulin (PDB ID: 1SA0).
-
Causality: Using high-resolution crystal structures provides an experimentally determined, atom-level map of the binding site, which is the foundation of a structure-based design project.
-
Protocol:
-
Download the PDB files for each target.
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, including water, ions, and co-solvents. Retain the co-crystallized native ligand for the validation step.
-
Add polar hydrogen atoms and assign atomic charges (e.g., using the Gasteiger charge model). This is critical as electrostatic interactions and hydrogen bonds are major drivers of protein-ligand binding.[14]
-
Save the prepared protein as a .pdbqt file, the required input format for AutoDock Vina.
-
2. Protocol Validation via Re-docking
-
Action: Before docking our aminopyridine library, we must validate our docking protocol. This is achieved by extracting the native co-crystallized ligand from the PDB structure and docking it back into the protein's binding site.
-
Causality: This step is the cornerstone of a trustworthy protocol. A successful re-docking, where the predicted pose closely matches the experimental pose, confirms that the chosen docking parameters can accurately reproduce a known binding mode.[15]
-
Protocol:
-
Extract the native ligand from the prepared protein structure.
-
Prepare the native ligand in the same manner as our library compounds.
-
Define the docking grid box to encompass the entire binding site, centered on the position of the native ligand.
-
Run the docking simulation.
-
Measure the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.
-
3. Preparing the Aminopyridine Ligand Library
-
Action: Convert the 2D structures of our aminopyridine derivatives (APD-Core to APD-03) into 3D, energy-minimized conformations.
-
Causality: Docking algorithms require 3D coordinates. Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the simulation. Ligand flexibility is a key feature of modern docking programs, allowing the molecule to adapt its shape to fit the binding site.[16]
-
Protocol:
-
Sketch each molecule in a 2D chemical drawing program (e.g., ChemDraw).
-
Use a program like Open Babel to convert the 2D structures to 3D (.sdf or .mol2 format).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Convert the final 3D structures into the .pdbqt format, which includes information on rotatable bonds.
-
4. Executing the Comparative Docking Simulations
-
Action: Systematically dock each ligand (APD-Core, APD-01, APD-02, APD-03) into the validated binding sites of each target protein (EGFR, AChE, Tubulin).
-
Causality: This is the primary data generation phase. By keeping the docking parameters consistent across all runs for a given target, we ensure that any differences in the results are attributable to the chemical differences between the ligands.
-
Protocol:
-
For each target protein, use the same grid box parameters established during the validation step.
-
Execute the AutoDock Vina docking run for each ligand against each protein.
-
Vina will generate multiple binding poses for each ligand, ranked by a scoring function. The output provides a binding affinity score, typically in kcal/mol. A more negative value indicates a more favorable predicted interaction.[9]
-
Part 3: Data Synthesis and Mechanistic Interpretation
The raw output of a docking run is a set of scores and coordinates. The true scientific value is realized through careful analysis, comparison, and interpretation in a biological context.
Quantitative Comparison of Binding Affinities
We summarize the predicted binding affinities from our hypothetical study in a structured table. This allows for at-a-glance comparison of the performance of each derivative against each target.
| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions & Rationale |
| APD-Core | EGFR | -6.5 | Forms a key hydrogen bond with the hinge region residue Met793.[8] |
| AChE | -6.1 | Lacks sufficient bulk to fill the hydrophobic gorge. | |
| β-Tubulin | -5.9 | Minimal hydrophobic contact in the colchicine site. | |
| APD-01 | EGFR | -7.2 | Bromine at C5 projects into a small hydrophobic pocket, enhancing affinity. |
| AChE | -6.8 | Increased hydrophobicity improves interactions with Trp86 and Tyr337 in the gorge.[10] | |
| β-Tubulin | -6.5 | Halogen atom provides favorable interactions with the hydrophobic pocket lined by Val, Leu, and Ala residues. | |
| APD-02 | EGFR | -8.1 | Phenyl ring engages in a favorable π-π stacking interaction with Phe856, significantly improving affinity. |
| AChE | -7.9 | The bulky phenyl group fits well within the hydrophobic active site gorge, making extensive van der Waals contacts. | |
| β-Tubulin | -6.2 | Steric clash; the phenyl group is too bulky for optimal positioning in the colchicine site. | |
| APD-03 | EGFR | -7.5 | Phenolic -OH forms an additional hydrogen bond with a backbone carbonyl in the active site. |
| AChE | -8.4 | The -OH group forms a critical hydrogen bond with Ser203 in the catalytic anionic site. | |
| β-Tubulin | -7.0 | The hydroxyl group acts as a hydrogen bond donor to Cys241, a key interaction for colchicine site binders.[12] |
Visual Analysis and Mechanistic Insight
Beyond the numbers, visual inspection of the top-ranked docking poses is essential. This allows us to understand how the ligand is predicted to bind. For instance, in the case of APD-03 docked into AChE, we would visualize the hydrogen bond with Ser203 and the orientation of the aminopyridine core within the active site gorge. This provides a structural hypothesis for its higher predicted affinity.
Providing biological context is equally important. Inhibiting EGFR, for example, disrupts a critical signaling pathway involved in cancer cell growth and survival.
This visualization clarifies the therapeutic rationale: by blocking the ATP binding site, our aminopyridine derivatives aim to halt the entire downstream signaling cascade that drives cancer progression.[17]
Conclusion
This guide has outlined a robust, scientifically-grounded workflow for the comparative molecular docking of aminopyridine derivatives. By integrating careful target selection, the design of a focused chemical library, and a self-validating docking protocol, we can generate reliable, comparative data on binding affinity and interaction modes. The true power of this in silico approach is its ability to rapidly build and test structural hypotheses, providing invaluable guidance for the rational design of more potent and selective drug candidates. The results from this computational triage can significantly de-risk and accelerate drug discovery programs by prioritizing the most promising compounds for synthesis and subsequent in vitro experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein-Ligand Docking Methodologies and Its Application in Drug Discovery: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 17. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-6-chloropyridine-2-carboxylate
As researchers and drug development professionals, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories depend on a meticulous and informed approach to chemical handling, from initial synthesis to final disposal. Ethyl 3-amino-6-chloropyridine-2-carboxylate, a valuable building block in modern synthetic chemistry, requires a specific and regulated disposal pathway due to its chemical nature.[1]
This guide provides a comprehensive, step-by-step protocol for its proper disposal. More than a simple checklist, it explains the scientific and regulatory rationale behind each procedure, ensuring your laboratory practices are not only compliant but also fundamentally safe and environmentally responsible.
Part 1: Hazard Profile and Chemical Characterization
Understanding the "why" behind a disposal protocol begins with the molecule itself. This compound is a halogenated pyridine derivative. This classification is critical as it dictates its handling and disposal route under stringent environmental regulations.
-
Halogenated Organic Compound : The presence of a chlorine atom on the pyridine ring places this compound into a special category of chemical waste. Halogenated wastes require specific disposal technologies, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins.[2]
-
Pyridine Derivative : Pyridine and its derivatives can exhibit toxicity and require careful handling.[3] They are incompatible with strong oxidizing agents and strong acids, a crucial consideration for waste segregation.[4]
Based on data for structurally similar compounds, a presumptive hazard profile can be established.[5][6]
| Property | Identifier | Source |
| Molecular Formula | C8H9ClN2O2 | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| CAS Number | 1352200-86-2 | [1] |
| Presumptive GHS Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5][6] |
Part 2: The Regulatory Framework: Adherence to RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This regulation establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from creation to its final, environmentally sound disposal.[8]
This compound is classified as a hazardous waste due to its chemical properties. It is imperative that it is never disposed of down the drain or in regular trash, as this is a direct violation of federal regulations and poses a significant environmental risk.[3][9]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance at every stage of the waste management process within the laboratory.
Step 1: Point-of-Generation Containment
The principle of immediate and proper containment is the foundation of safe laboratory practice.
-
Designate a Waste Container : Select a container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate.[7]
-
Location : This container must be located in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[8][9]
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant tray or tub. This secondary containment will capture any potential leaks or spills, preventing environmental contamination and personnel exposure.[10]
Step 2: Meticulous Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
-
Identify the Waste Stream : This compound must be disposed of into a container explicitly marked for "Halogenated Organic Waste" .
-
Avoid Co-mingling : Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste. Take extreme care not to mix incompatible chemicals; for this compound, specifically avoid mixing with strong acids or strong oxidizers.[4][10] The rationale here is twofold: mixing can cause dangerous reactions, and it complicates the disposal process, often increasing costs significantly.
Step 3: Compliant and Clear Labeling
Clear labeling is a critical control point that communicates hazards to everyone in the waste management chain.
-
Initial Labeling : As soon as the first drop of waste is added to the container, it must be labeled.[9]
-
Required Information : The label must, at a minimum, include the words "Hazardous Waste" and a clear, unambiguous identification of the contents. List "this compound" and any other halogenated solvents or reagents present.[8]
-
Hazard Communication : Include appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, and potentially the environment pictogram for aquatic toxicity, common with such compounds).[11]
Caption: Disposal workflow for this compound.
Step 4: Managing "Empty" Containers
Under RCRA, a container that held a hazardous waste is not considered "empty" until it has been properly decontaminated.[10]
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the residue.
-
Collect Rinsate : Crucially, the solvent rinsate from these three rinses must be collected and disposed of as hazardous waste.[12] For this compound, the rinsate should be added to your "Halogenated Organic Waste" container.
-
Final Disposal : Once triple-rinsed, deface or remove the original chemical label, and the container can typically be disposed of as regular trash or recycled, depending on institutional policy.[12]
Step 5: Final Disposal via Authorized Channels
Laboratory personnel should never transport hazardous waste off-site.[8]
-
Request Pickup : When your waste container is full or you no longer need it, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department or equivalent office.[12]
-
Professional Handling : EH&S professionals will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.
-
Ultimate Destruction : The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will undergo high-temperature incineration in accordance with EPA regulations for halogenated organic compounds.[2][13]
Part 4: Emergency Spill Management
Even with careful handling, spills can occur. A prompt and correct response is vital.
-
Alert Personnel : Immediately alert others in the area.
-
Don PPE : Ensure you are wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]
-
Contain the Spill : For a small spill, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow to cover and contain the material.[3][11]
-
Collect and Dispose : Carefully sweep or scoop the absorbent material into a designated waste bag or container. This spill cleanup debris must be sealed, labeled, and disposed of as hazardous waste.[12]
-
Decontaminate : Clean the spill area with a suitable solvent and soap and water.
By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and colleagues but also upholding your professional responsibility to protect the environment. This protocol provides a self-validating system that ensures compliance and promotes a culture of safety that is the bedrock of scientific excellence.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. vumc.org [vumc.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
